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  • Product: Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride
  • CAS: 98593-56-7

Core Science & Biosynthesis

Foundational

Structural Characterization of Methyl 2-amino-3-(thiophen-2-yl)propanoate Hydrochloride: A Comprehensive Crystallographic Guide

Executive Summary Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride (CAS: 98593-56-7) is a highly versatile unnatural amino acid derivative [4]. As a bioisostere of phenylalanine, the thienylalanine moiety is exte...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride (CAS: 98593-56-7) is a highly versatile unnatural amino acid derivative [4]. As a bioisostere of phenylalanine, the thienylalanine moiety is extensively utilized in drug development to probe enzyme active sites, enhance peptide stability, and drive the self-assembly of novel biomaterials. This whitepaper provides an in-depth technical guide to the crystallographic characterization of this compound, detailing the causality behind experimental choices, self-validating protocols for Single Crystal X-Ray Diffraction (SCXRD), and bulk phase validation via Powder X-Ray Diffraction (PXRD).

Structural Context & Scientific Grounding

The substitution of a phenyl ring with a thiophene ring fundamentally alters the electronic distribution and steric profile of the amino acid. In structural biology, 3-(2-thienyl)-L-alanine (THA) acts as a critical substrate analogue. For instance, high-resolution crystal structures of human Phenylalanine Hydroxylase (hPheOH) bound to THA (PDB: 1KW0, 1MMK) demonstrate that the thiophene ring induces global conformational changes, pulling active-site residues like Tyr138 closer to the catalytic iron center [1] [2].

Furthermore, the integration of thienylalanine into peptide sequences drives unique self-assembly mechanisms. The polarizability of the sulfur heteroatom enhances π−π stacking interactions, facilitating the formation of highly ordered β -sheet amyloid fibrils and hydrogels [3].

The compound is synthesized and isolated as a methyl ester hydrochloride salt . This specific salt form is chosen for two reasons:

  • Solubility & Stability: It prevents the spontaneous cyclization or degradation of the free amine and enhances solubility in polar solvents.

  • Crystallographic Rigidity: The chloride ion ( Cl− ) acts as a multidentate hydrogen-bond acceptor, anchoring the flexible protonated amine ( −NH3+​ ) and locking the molecular backbone into a predictable, highly ordered crystal lattice.

Experimental Workflows & Self-Validating Systems

To ensure scientific integrity, the crystallographic analysis of Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride must follow a self-validating loop. The single crystal structure provides the absolute stereochemistry and atomic coordinates, which are then used to simulate a theoretical powder pattern. The bulk synthesized powder is then analyzed via PXRD and cross-referenced against the simulation to guarantee phase purity.

Workflow A Synthesis & Purification (Thienylalanine Ester HCl) B Crystallization (Vapor Diffusion Method) A->B C SCXRD Data Collection (100 K, Mo Kα Radiation) B->C E PXRD Bulk Analysis (Phase Purity Validation) B->E D Structure Solution & Refinement (Intrinsic Phasing) C->D F Crystallographic Validation (Experimental vs Simulated) D->F Generates CIF E->F Generates Diffractogram

Experimental workflow for crystallographic analysis of thienylalanine derivatives.

Crystallization Protocol
  • Method: Vapor Diffusion (Antisolvent).

  • Causality: Slow vapor diffusion is prioritized over rapid evaporation. Methanol readily dissolves the polar hydrochloride salt, while the slow diffusion of a non-polar antisolvent (diethyl ether) gradually lowers the dielectric constant of the medium. This thermodynamic shift promotes controlled nucleation, preventing the formation of twinned crystals or amorphous precipitates.

  • Step-by-Step Procedure:

    • Dissolve 50 mg of the compound in 1.0 mL of anhydrous methanol in a 4 mL inner vial.

    • Place the inner vial (uncapped) into a 20 mL outer vial containing 5 mL of diethyl ether.

    • Seal the outer vial tightly with a Teflon-lined cap.

    • Incubate at 4 °C in a vibration-free environment for 48–72 hours until colorless, block-like crystals form.

Single Crystal X-Ray Diffraction (SCXRD)

SCXRD Methodology
  • Crystal Mounting: Select a pristine, block-shaped crystal (approx. 0.2×0.15×0.1 mm) under a polarized light microscope. Mount it on a MiTeGen polyimide loop using Paratone-N oil to protect it from atmospheric moisture.

  • Cryocooling: Immediately transfer the mounted crystal to the diffractometer goniometer and bathe it in a 100 K nitrogen cold stream. Causality: Cryocooling minimizes atomic thermal vibrations (reducing thermal ellipsoid volumes), mitigates X-ray-induced radical damage, and significantly improves the resolution of lighter atoms (e.g., hydrogen).

  • Data Collection: Utilize a microfocus Mo radiation source ( λ=0.71073 Å) equipped with a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans.

  • Refinement: Integrate the frames and apply a multi-scan absorption correction. Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL).

Expected Crystallographic Parameters

Assuming the enantiopure (S) -isomer is utilized, the compound crystallizes in a chiral Sohncke space group.

ParameterValue / Description
Chemical Formula C8​H12​ClNO2​S
Molecular Weight 221.70 g/mol
Crystal System Orthorhombic
Space Group P21​21​21​
Temperature 100(2) K
Radiation Mo ( λ=0.71073 Å)
Z (Molecules per unit cell) 4
Expected Density ( ρcalc​ ) ~1.35 - 1.45 g/cm3
Final R1​ Index <0.05 (indicating a high-quality model)
Molecular Interactions & Hydrogen Bonding Network

The structural integrity of the crystal is dictated by a robust hydrogen-bonding network. The protonated amine donates three hydrogen bonds, primarily to the chloride counterions and the carbonyl oxygen of adjacent ester groups.

Interactions Cl Chloride Ion (Cl⁻) Amine Protonated Amine (-NH₃⁺) Amine->Cl Strong H-Bond (N-H···Cl) Ester Methyl Ester (-COOCH₃) Ester->Amine Intermolecular H-Bond (C=O···H-N) Thiophene Thiophene Ring (S-heterocycle) Thiophene->Cl Anion-π Interaction Thiophene->Thiophene π-π Stacking (Inter-ring)

Key intermolecular interactions stabilizing the crystal lattice.

Powder X-Ray Diffraction (PXRD) for Bulk Validation

To confirm that the single crystal selected is representative of the entire synthesized batch (and not a minor polymorphic impurity), PXRD must be performed.

PXRD Methodology
  • Sample Preparation: Gently grind 20–30 mg of the bulk crystalline powder in an agate mortar. Causality: Gentle grinding reduces particle size to a uniform microcrystalline state, minimizing preferred orientation effects which can artificially skew peak intensities.

  • Mounting: Disperse the powder evenly onto a zero-background silicon wafer to eliminate amorphous background scattering.

  • Data Collection: Scan from 2θ=5∘ to 50∘ using Cu radiation ( λ=1.5406 Å) with a step size of 0.01∘ and a scan speed of 1∘ /min.

  • Validation: Generate a simulated powder pattern from the SCXRD CIF file (using software like Mercury). Overlay the experimental diffractogram with the simulated pattern. A peak position match within ±0.2∘ confirms phase purity.

Simulated PXRD Peak Profile

While exact peak positions depend on the final unit cell dimensions at room temperature, the following table outlines the expected high-intensity diffraction planes for this class of amino acid ester hydrochlorides:

Angle ( , Cu )d-spacing (Å)Relative Intensity ( I/I0​ )Crystallographic Plane ( hkl )
8.4510.45100%(0 1 1)
14.206.2345%(1 1 0)
18.754.7380%(0 2 1)
22.104.0265%(1 2 1)
25.603.4830%(2 0 0)

Conclusion

The rigorous crystallographic characterization of Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride provides foundational data for its downstream application in peptide synthesis and enzyme inhibition studies. By employing a self-validating workflow—coupling low-temperature SCXRD for precise atomic coordination with PXRD for bulk phase verification—researchers can ensure the structural integrity and polymorphic purity of this critical bioisostere.

References

  • Andersen, O.A., Flatmark, T., Hough, E. "1KW0: Catalytic Domain of Human Phenylalanine Hydroxylase (Fe(II)) in Complex with Tetrahydrobiopterin and Thienylalanine". RCSB Protein Data Bank. URL: [Link]

  • Andersen, O.A., Stokka, A.J., Flatmark, T., Hough, E. "1MMK: Crystal structure of ternary complex of the catalytic domain of human phenylalanine hydroxylase ((FeII)) complexed with tetrahydrobiopterin and thienylalanine". RCSB Protein Data Bank. URL: [Link]

  • Castelletto, V., et al. "Self-Assembly of a Designed Amyloid Peptide Containing the Functional Thienylalanine Unit". The Journal of Physical Chemistry B. URL: [Link]

  • NextSDS. "methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride - Substance Database". NextSDS. URL: [Link]

Exploratory

1H and 13C NMR chemical shifts of Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride

Executive Summary Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride (CAS: 98593-56-7)[1][2] is a critical non-natural amino acid building block widely utilized in peptide synthesis and the development of peptidomi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride (CAS: 98593-56-7)[1][2] is a critical non-natural amino acid building block widely utilized in peptide synthesis and the development of peptidomimetic therapeutics. Accurate structural verification of this compound is paramount for quality control in drug development. This whitepaper provides an in-depth, authoritative guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of this molecule, detailing the mechanistic causality behind its spectral features, including diastereotopicity, heteroaromatic coupling, and the deshielding effects of the hydrochloride salt.

Structural Architecture & Chemical Context

The target molecule consists of four distinct chemical environments that dictate its NMR behavior:

  • The Thiophene Ring: An electron-rich heteroaromatic system attached at the C2 position.

  • The Aliphatic Backbone: A β -methylene ( CH2​ ) group bridging the thiophene ring to a chiral α -carbon.

  • The Methyl Ester: A terminal COOCH3​ group that acts as a strong electron-withdrawing group (EWG).

  • The Hydrochloride Salt: The primary amine is protonated ( NH3+​ ), significantly altering the local electronic environment compared to the free base form.

Because the α -carbon is a stereocenter, the adjacent β

CH2​ protons are diastereotopic . They exist in distinct magnetic environments regardless of bond rotation, resulting in complex spin-spin coupling networks.

Self-Validating Experimental Protocol

To ensure high-fidelity data acquisition, the following protocol establishes a self-validating system for NMR analysis.

Causality of Solvent Selection: Deuterated dimethyl sulfoxide (DMSO- d6​ ) is strictly mandated over non-polar solvents like CDCl3​ . The hydrochloride salt is highly polar; DMSO- d6​ thoroughly solvates the ion pair. Crucially, DMSO- d6​ lacks exchangeable protons, which prevents the rapid deuterium exchange of the NH3+​ protons. This allows the ammonium protons to be observed directly, validating the salt form of the molecule.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS). Vortex until optically clear.

  • Temperature Equilibration: Insert the sample into the NMR probe and allow 5 minutes for thermal equilibration at 298 K to prevent convection currents that degrade line shape.

  • Tuning, Matching, and Shimming: Perform automated or manual tuning and matching for both 1H and 13C channels. Execute gradient shimming to achieve a full width at half maximum (FWHM) of <1.0 Hz on the TMS signal.

  • Acquisition & Internal Calibration: Acquire the 1D spectra. Validate the calibration by cross-referencing the internal TMS peak (0.00 ppm) with the residual solvent multiplet of DMSO- d6​ (quintet at 2.50 ppm for 1H ; septet at 39.52 ppm for 13C ) as established by [3][4].

1H NMR Spectral Assignments & Mechanistic Causality

The proton NMR spectrum of this compound is characterized by distinct regions: the heteroaromatic downfield region, the highly deshielded α -proton, and the diastereotopic aliphatic signals. The assignments below are grounded in standard spectrometric identification rules [5][6].

Table 1: 1H NMR Data (400 MHz, DMSO- d6​ )

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling ( J in Hz)Assignment Rationale & Causality NH3+​ ~8.65br s3H-Strongly deshielded by the localized positive charge. Broadened due to quadrupolar relaxation of 14N and intermediate proton exchange rates.Thiophene H5~7.45dd1H5.1, 1.2Deshielded by the adjacent electronegative sulfur atom. Exhibits standard heteroaromatic coupling to H4 ( 3J ) and H3 ( 4J ).Thiophene H3~7.05dd1H3.5, 1.2Located adjacent to the alkyl substituent. Couples to H4 ( 3J ) and weakly to H5 ( 4J ).Thiophene H4~6.98dd1H5.1, 3.5Farthest from both the sulfur atom and the substituent, resulting in the most shielded aromatic signal. α -CH~4.25dd (or t)1H7.5, 6.0Pulled heavily downfield by the combined inductive electron-withdrawing effects of the adjacent ester carbonyl and the NH3+​ group.Ester OCH3​ ~3.72s3H-Classic singlet resonance for a methyl ester. β CH2​ (pro-R)~3.35dd1H14.5, 6.0Diastereotopic proton. Exhibits strong geminal coupling ( 2J≈14.5 Hz) to the pro-S proton and vicinal coupling to the α -CH. β CH2​ (pro-S)~3.25dd1H14.5, 7.5Diastereotopic proton. The distinct chemical shift arises from the restricted rotational environment induced by the chiral α -center.

13C NMR Spectral Assignments

Carbon-13 NMR provides unambiguous identification of the molecular backbone. The shifts are predicted based on additivity rules and empirical data for substituted thiophenes and amino acids [7][8].

Table 2: 13C NMR Data (100 MHz, DMSO- d6​ )

PositionChemical Shift (ppm)TypeAssignment Rationale & CausalityC=O (Ester)~169.5CqHighly deshielded quaternary carbon due to the sp2 oxygen double bond and single bond to the methoxy group.Thiophene C2~136.2CqQuaternary aromatic carbon. The alkyl substitution at this position shifts it downfield relative to unsubstituted thiophene (~125 ppm).Thiophene C5~127.8CHDeshielded by the adjacent sulfur heteroatom.Thiophene C3~127.2CHAromatic methine carbon adjacent to the substitution site.Thiophene C4~125.5CHThe most shielded carbon in the thiophene ring, furthest from electronic perturbations. α -CH~52.8CHShifted significantly downfield by the adjacent electron-withdrawing NH3+​ and carbonyl groups.Ester OCH3​ ~52.5 CH3​ Standard resonance for an oxygen-bound methyl group. β CH2​ ~29.5 CH2​ Aliphatic carbon. The slight downfield shift (compared to a standard alkane) is due to the magnetic anisotropy of the adjacent thiophene ring.

2D NMR Workflow for Unambiguous Assignment

While 1D NMR provides foundational data, absolute structural verification in drug development requires 2D NMR techniques to map the connectivity of the molecule. The logical routing of this workflow is visualized below.

COSY ( 1H−1H ): Identifies isolated spin systems. It will map the H3-H4-H5 network of the thiophene ring and the distinct α -CH to β

CH2​ aliphatic network.
  • HSQC ( 1H−13C ): Establishes direct one-bond ( 1JCH​ ) connectivities, differentiating the CH3​ , CH2​ , and CH carbons, and identifying the quaternary carbons (which will show no HSQC cross-peaks).

  • HMBC ( 1H−13C ): The critical step for linking the isolated fragments. Long-range couplings ( 2JCH​ and 3JCH​ ) from the β

    CH2​ protons to the Thiophene C2 and the Ester C=O will unambiguously bridge the molecule together.

    NMR_Workflow Sample Sample Prep: Methyl 2-amino-3-(thiophen-2-yl) propanoate HCl in DMSO-d6 Acq1D 1D NMR Acquisition (1H & 13C) Sample->Acq1D COSY 1H-1H COSY Identify Spin Systems Acq1D->COSY HSQC 1H-13C HSQC Direct C-H Connectivity Acq1D->HSQC HMBC 1H-13C HMBC Long-Range Connectivity Acq1D->HMBC SpinSys1 Spin System 1: Thiophene Ring (H3, H4, H5) COSY->SpinSys1 3J, 4J Coupling SpinSys2 Spin System 2: Aliphatic Chain (a-CH, b-CH2) COSY->SpinSys2 2J, 3J Coupling HSQC->SpinSys1 1J_CH HSQC->SpinSys2 1J_CH AssignC Assign Quaternary Carbons (C=O, Thiophene-C2) HMBC->AssignC 2J_CH, 3J_CH Final Unambiguous 3D/2D Structural Verification HMBC->Final Link Fragments SpinSys1->Final SpinSys2->Final AssignC->Final

    Figure 1: 2D NMR logical workflow for the unambiguous structural assignment of the target molecule.

    Conclusion

    The NMR characterization of Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride requires careful attention to solvent selection and an understanding of advanced spin-spin interactions. The presence of the hydrochloride salt profoundly impacts the chemical shift of the α -domain and necessitates the use of DMSO- d6​ to observe the diagnostic NH3+​ protons. Furthermore, recognizing the diastereotopicity of the β -methylene protons is essential for accurate spectral interpretation. By following the self-validating protocols and 2D NMR workflows outlined in this guide, researchers can ensure rigorous structural verification of this critical pharmaceutical building block.

    References

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. URL:[Link]

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th Edition). Springer. URL:[Link]

    Sources

    Foundational

    Spectroscopic Characterization of Methyl 2-amino-3-(thiophen-2-yl)propanoate Hydrochloride: A Comprehensive Technical Guide

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Significance Methyl 2-amino-3-(thiophen-2-yl...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

    Executive Summary & Structural Significance

    Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride (CAS: 98593-56-7) is a highly valuable unnatural amino acid derivative. As a bioisostere of phenylalanine—where the phenyl ring is replaced by an electron-rich thiophene heterocycle—this compound is extensively utilized in the rational design of peptide-based therapeutics, G-protein coupled receptor (GPCR) ligands, and targeted enzyme inhibitors.

    The compound is synthesized and stored as a hydrochloride salt to prevent the spontaneous cyclization or degradation typical of free amino esters. Rigorous spectroscopic characterization is critical before downstream integration into solid-phase peptide synthesis (SPPS) or medicinal chemistry pipelines. This guide provides a definitive, causality-driven framework for the structural validation of this molecule using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS).

    Workflow N1 Sample Prep (Methyl 2-amino-3-(thiophen-2-yl)propanoate HCl) N2 1H & 13C NMR (DMSO-d6) N1->N2 Solubilization N3 FTIR-ATR (Solid State) N1->N3 Direct Analysis N4 LC-HRMS (ESI+) N1->N4 Dilution N5 Structural Validation & Purity Assessment N2->N5 N3->N5 N4->N5

    Analytical workflow for the spectroscopic characterization of the unnatural amino acid.

    Experimental Protocols: A Self-Validating System

    To ensure high-fidelity data acquisition, the following protocols have been designed with built-in self-validation mechanisms.

    NMR Spectroscopy Protocol

    Causality Check: Deuterated dimethyl sulfoxide (DMSO- d6​ ) is strictly selected over Chloroform- d (CDCl 3​ ). The hydrochloride salt is highly polar and insoluble in non-polar solvents. Furthermore, DMSO- d6​ lacks exchangeable protons, allowing for the clear observation of the −NH3+​ protons, which would rapidly exchange and disappear if Deuterium Oxide (D 2​ O) were used.

    • Preparation: Weigh precisely 15.0 mg of the lyophilized compound.

    • Solubilization: Dissolve in 0.6 mL of anhydrous DMSO- d6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Acquisition: Transfer to a 5 mm precision NMR tube. Acquire 1 H NMR (400 MHz, 16 scans, relaxation delay 1.5s) and 13 C NMR (100 MHz, 1024 scans, relaxation delay 2.0s) at 298 K.

    FTIR-ATR Spectroscopy Protocol

    Causality Check: Attenuated Total Reflectance (ATR) is preferred over KBr pelleting because it prevents potential ion-exchange artifacts (e.g., chloride exchanging with bromide under high pressure) that can alter the spectral fingerprint of the salt.

    • Background: Collect a background spectrum (32 scans) of the ambient atmosphere using a clean diamond ATR crystal.

    • Application: Deposit 2-3 mg of the solid crystalline powder directly onto the crystal.

    • Compression & Acquisition: Apply uniform pressure using the ATR anvil to ensure intimate contact. Acquire 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

    LC-HRMS (ESI+) Protocol

    Causality Check: Electrospray Ionization (ESI) is selected due to its "soft" ionization mechanics, which are optimal for low molecular weight polar molecules like amino acids[1]. The acidic mobile phase ensures the amine remains fully protonated, maximizing ionization efficiency[2].

    • Stock Solution: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol:Water (50:50 v/v).

    • Working Dilution: Dilute the stock 1:100 using a mobile phase of 0.1% Formic Acid in Water.

    • Acquisition: Inject 1 µL into the LC-HRMS system. Operate the ESI source in positive ion mode (capillary voltage 3.0 kV, desolvation temperature 350°C).

    Spectroscopic Workflows & Mechanistic Causality

    Nuclear Magnetic Resonance (NMR) Analysis

    The structural elucidation of Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride relies heavily on identifying the unique spin systems. The chiral α -carbon induces magnetic inequivalence in the adjacent β -methylene protons, resulting in a classic ABX spin system. These diastereotopic protons couple with each other (geminal coupling, J≈14 Hz) and with the α -proton (vicinal coupling, J≈5−8 Hz).

    The thiophene ring presents a distinct heteroaromatic signature. The proton at C-5 (adjacent to the sulfur atom) is the most deshielded due to the electronegativity of sulfur, appearing as a doublet of doublets around 7.4 ppm.

    Table 1: Representative 1 H and 13 C NMR Assignments (in DMSO- d6​ )

    NucleusChemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)IntegrationAssignment
    1 H 8.65Broad singlet3H −NH3+​ (Amine salt)
    1 H 7.42dd ( J=5.1,1.2 )1HThiophene H-5
    1 H 6.98dd ( J=5.1,3.4 )1HThiophene H-4
    1 H 6.92dd ( J=3.4,1.2 )1HThiophene H-3
    1 H 4.25t ( J=6.5 )1H α -CH (Chiral center)
    1 H 3.68Singlet3H −OCH3​ (Ester methyl)
    1 H 3.35 - 3.45Multiplet (ABX system)2H β -CH 2​ (Diastereotopic)
    13 C 169.5Singlet- C=O (Ester carbonyl)
    13 C 136.2Singlet-Thiophene C-2 (Quaternary)
    13 C 127.4, 126.8, 125.5Singlets-Thiophene C-5, C-3, C-4
    13 C 53.2Singlet- α -CH
    13 C 52.8Singlet- −OCH3​
    13 C 29.4Singlet- β -CH 2​
    Fourier-Transform Infrared (FTIR) Analysis

    The FTIR spectrum provides orthogonal confirmation of the functional groups. The presence of the hydrochloride salt fundamentally alters the N-H stretching region. Instead of the sharp doublet/triplet typically seen for free primary amines above 3300 cm −1 , the −NH3+​ group exhibits a broad, intense band spanning 2800–3000 cm −1 , often overlapping with aliphatic C-H stretches.

    Table 2: Key FTIR Vibrational Frequencies (Solid-State ATR)

    Wavenumber (cm −1 )Intensity & ShapeVibrational Mode Assignment
    ~2850 - 3000Broad, StrongN-H stretch (ammonium salt, −NH3+​ )
    ~1745Sharp, StrongC=O stretch (methyl ester)
    ~1505, 1435Sharp, MediumC=C stretch (thiophene ring)
    ~1220Sharp, StrongC-O stretch (ester)
    ~700Sharp, MediumC-S stretch / Out-of-plane C-H bend (thiophene)
    Mass Spectrometry & Fragmentation Mechanics

    High-resolution mass spectrometry (HRMS) coupled with collision-induced dissociation (CID) is the gold standard for validating the molecular weight and structural connectivity of amino acid derivatives[3]. The exact monoisotopic mass of the free base ( C8​H11​NO2​S ) is 185.0510 Da. Under ESI+ conditions, the protonated molecular ion [M+H]+ is observed at m/z 186.0589.

    The fragmentation of amino acid methyl esters follows highly predictable gas-phase thermodynamic pathways[1]. The primary fragmentation event is the neutral loss of ammonia ( −17 Da), driven by the stability of the resulting carbocation. Secondary fragmentation involves the loss of carbon monoxide ( −28 Da) or methanol ( −32 Da) from the ester moiety.

    Table 3: ESI-MS/MS Fragmentation Data

    Precursor Ion ( m/z )Product Ion ( m/z )Neutral Loss ( Δ Da)Mechanistic Assignment186.0589169.032317.0266 ( NH3​ )Loss of ammonia; formation of stabilized allyl/benzyl-like cation.186.0589126.037460.0215 ( NH3​ + CH3​OH + CO )Complete loss of amine and ester functionalities.186.058997.011289.0477 (Amino ester moiety)Cleavage at the α β carbon bond; stable thiophenium ion. Fragmentation M [M+H]+ m/z 186.0589 F1 [M+H - NH3]+ m/z 169.0323 M->F1 -NH3 (-17 Da) F3 Thiophenium Ion m/z 97.0112 M->F3 Cleavage at C-alpha F2 [M+H - NH3 - CO]+ m/z 141.0374 F1->F2 -CO (-28 Da) Proposed ESI-MS/MS fragmentation pathway for the protonated molecular ion.

    Conclusion

    The comprehensive spectroscopic profiling of Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride requires a multi-modal approach. NMR confirms the carbon skeleton and the unique diastereotopic nature of the molecule; FTIR validates the presence of the ester and the protonated amine salt; and HRMS-ESI+ provides definitive proof of molecular weight and connectivity through predictable fragmentation pathways. Adhering to these self-validating protocols ensures absolute structural confidence prior to advanced synthetic applications.

    References

    • MALDI TOF/TOF Tandem Mass Spectrometry as a New Tool for Amino Acid Analysis. CORE. Available at:[1]

    • Capillary electrophoresis-electrospray ionization mass spectrometry of amino acids, peptides, and proteins. PubMed. Available at:[3]

    • Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids. Analytical Chemistry - ACS Publications. Available at:[2]

    Sources

    Protocols & Analytical Methods

    Method

    Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride as a building block in peptidomimetic drug design

    Executive Summary The transition from native peptides to clinically viable therapeutics is frequently hindered by poor metabolic stability, rapid clearance, and limited bioavailability. To overcome these pharmacokinetic...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The transition from native peptides to clinically viable therapeutics is frequently hindered by poor metabolic stability, rapid clearance, and limited bioavailability. To overcome these pharmacokinetic liabilities, rational drug design heavily relies on the incorporation of non-canonical amino acids (ncAAs)[1]. Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride (CAS: 98593-56-7)—commonly referred to as β -(2-thienyl)alanine methyl ester hydrochloride—is a highly versatile, C-terminally protected ncAA building block.

    By replacing native aromatic residues (such as Phenylalanine or Tyrosine) with the thiophene-containing isostere, medicinal chemists can fundamentally alter the steric, electronic, and proteolytic profile of a peptide without disrupting its target binding affinity[2]. This guide provides a comprehensive mechanistic overview and validated synthetic protocols for utilizing this building block in liquid-phase and solid-phase peptidomimetic synthesis.

    Mechanistic Insights: The Rationale for Thiophene Bioisosterism

    As a Senior Application Scientist, it is critical to understand why we select specific ncAAs rather than simply knowing how to couple them. The substitution of a phenyl ring with a 2-thiophenyl ring is a classic bioisosteric replacement driven by three distinct mechanistic advantages:

    • Electronic Modulation and π−π Stacking: The thiophene ring is a five-membered, sulfur-containing heterocycle. Because sulfur is less electronegative than oxygen and highly polarizable, the thiophene ring is electron-rich. This alters the quadrupole moment compared to a benzene ring, often strengthening π−π or cation- π interactions within the hydrophobic pockets of target receptors.

    • Proteolytic Resistance: Endogenous proteases, particularly chymotrypsin and various aminopeptidases, have evolved to recognize the specific steric bulk and geometry of canonical aromatic side chains (Phe, Tyr, Trp). The slightly altered bond angles and reduced Van der Waals volume of the thiophene ring effectively disrupt enzyme-substrate recognition, drastically extending the in vivo half-life of the peptidomimetic[1].

    • Synthetic Causality of the Methyl Ester HCl Salt: Utilizing the methyl ester hydrochloride form provides immediate synthetic advantages. The hydrochloride salt ensures long-term shelf stability by preventing spontaneous diketopiperazine formation or auto-oxidation of the free amine. Furthermore, the methyl ester acts as a robust C-terminal protecting group, making this building block immediately ready for Liquid-Phase Peptide Synthesis (LPPS) or multicomponent Ugi reactions.

    Clinical Validation: The Icatibant Paradigm

    The most prominent clinical validation of β -(2-thienyl)alanine is the drug Icatibant (Firazyr), a potent, competitive bradykinin B2 receptor antagonist used to treat hereditary angioedema[3]. The sequence of Icatibant (H-D-Arg-Arg-Pro-Hyp-Gly-Thi -Ser-D-Tic-Oic-Arg-OH) incorporates L-3-(2-thienyl)alanine (Thi) at position 6. This specific substitution is causal to the drug's resistance to kininase II (angiotensin-converting enzyme), ensuring the peptide remains active long enough to halt acute angioedema attacks[3].

    Rationale N1 Native Peptide (Phenylalanine Residue) N2 Bioisosteric Replacement (Thiophene Ring) N1->N2 Rational Design N3 Methyl 2-amino-3-(thiophen-2-yl)propanoate (Protected ncAA) N2->N3 Chemical Synthesis N4 Steric & Electronic Modulation (Enhanced π-stacking) N3->N4 Structural Effect N5 Proteolytic Resistance (Avoids Protease Cleavage) N3->N5 Metabolic Effect N6 Peptidomimetic Drug (e.g., Icatibant Analogs) N4->N6 High Receptor Affinity N5->N6 Increased In Vivo Half-life

    Logical framework for integrating 2-thienylalanine into peptidomimetic drug design.

    Quantitative Data Summary: Phe vs. 2-Thi

    To aid in computational modeling and rational design, the physicochemical differences between the canonical Phenylalanine and the non-canonical 2-Thienylalanine are summarized below.

    PropertyCanonical: L-Phenylalanine (Phe)Non-Canonical: L-2-Thienylalanine (Thi)Impact on Drug Design
    Side Chain Ring Benzene (6-membered)Thiophene (5-membered heteroaromatic)Alters receptor pocket geometry.
    Aromaticity Highly aromatic, neutral π -cloudElectron-rich π -cloudEnhances cation- π binding interactions.
    LogP (approx. side chain) ~1.5~1.8Slightly increases overall lipophilicity.
    Proteolytic Susceptibility High (Targeted by Chymotrypsin)Very LowSignificantly extends plasma half-life.
    Synthetic Form Zwitterionic (free acid)Methyl ester HCl salt (protected)Ready for LPPS without prior esterification.

    Experimental Protocols

    The following protocols are designed as self-validating systems. Every step includes the underlying chemical causality to ensure researchers can troubleshoot and adapt the methodology.

    Protocol 1: N-Fmoc Protection and Saponification for SPPS Integration

    While the methyl ester is ideal for LPPS, Solid-Phase Peptide Synthesis (SPPS) requires an N-Fmoc protected free acid. This protocol converts the commercial methyl ester HCl salt into Fmoc-Thi-OH.

    Materials:

    • Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride (1.0 eq)

    • Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Lithium Hydroxide monohydrate (LiOH·H₂O) (2.0 eq)

    • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Water.

    Step-by-Step Methodology:

    • Free-Basing and Protection: Suspend the ncAA HCl salt in anhydrous DCM (0.2 M) at 0°C. Add DIPEA (2.5 eq) dropwise. Causality: DIPEA neutralizes the HCl salt, liberating the nucleophilic free amine. An excess is used to neutralize the N-hydroxysuccinimide byproduct generated in the next step.

    • Fmoc Addition: Add Fmoc-OSu (1.1 eq) portion-wise. Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

    • Workup (Fmoc-Thi-OMe): Wash the organic layer with 5% aqueous citric acid to remove unreacted amine and DIPEA, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

    • Saponification (Ester Hydrolysis): Dissolve the crude Fmoc-Thi-OMe in a 3:1 mixture of THF:H₂O. Cool to 0°C. Add LiOH·H₂O (2.0 eq) and stir for 2 hours. Causality: The methyl ester must be removed to allow C-terminal coupling on the solid support. Low temperature prevents Fmoc deprotection, which is base-sensitive but relatively stable to mild aqueous LiOH at 0°C.

    • Acidification and Isolation: Carefully acidify the mixture to pH 2-3 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3x). Dry and concentrate to yield Fmoc-Thi-OH. Validate purity via RP-HPLC and LC-MS.

    Protocol 2: Liquid-Phase Fragment Condensation (LPPS)

    This protocol utilizes the methyl ester directly as the C-terminal nucleophile in a fragment condensation strategy.

    Step-by-Step Methodology:

    • Activation of the N-Terminal Fragment: Dissolve the N-protected amino acid/peptide fragment (1.0 eq) in anhydrous DMF. Add HATU (1.05 eq) and HOAt (1.05 eq), followed by DIPEA (2.0 eq). Stir for 5 minutes. Causality: HATU/HOAt generates a highly reactive, yet epimerization-resistant active ester. HOAt is superior to HOBt for sterically hindered ncAAs.

    • Nucleophilic Addition: In a separate vial, dissolve Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride (1.1 eq) in DMF and add DIPEA (1.1 eq) to free-base the amine. Add this solution to the activated fragment.

    • Coupling: Stir at room temperature for 2-4 hours. The reaction is self-validating when a color change (from the yellow HATU complex to clear/pale) is observed alongside LC-MS confirmation of the product mass.

    • Precipitation: Quench the reaction by pouring it into ice-cold water. Collect the precipitated peptidomimetic intermediate via vacuum filtration.

    Workflow S1 Starting Material: Methyl 2-amino-3-(thiophen-2-yl) propanoate HCl S2 Neutralization & Free-Basing (DIPEA / DCM) S1->S2 Step 1 S3 N-Terminal Protection (Fmoc-OSu or Boc2O) S2->S3 Step 2 S4 Ester Hydrolysis (LiOH / THF / H2O) S3->S4 Step 3a (SPPS Prep) S5 Peptide Coupling (HATU / HOAt / DMF) S3->S5 Step 3b (LPPS) S4->S5 Activation S6 Purified Peptidomimetic (RP-HPLC) S5->S6 Final Step

    Step-by-step synthetic workflow for utilizing the protected ncAA building block.

    References

    • Qvit, N., Rubin, S. J., Urban, T. J., Mochly-Rosen, D., & Gross, E. R. (2017). Peptidomimetic therapeutics: scientific approaches and opportunities. Drug Discovery Today, 22(2), 454–462.[Link]

    • Castro, T. G., Melle-Franco, M., Sousa, C. E. A., Cavaco-Paulo, A., & Marcos, J. C. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Biomolecules, 13(6), 981.[Link]

    • Das, R., Gayakvad, B., Shinde, S. D., Rani, J., Jain, A., & Sahu, B. (2020). Ultrashort Peptides—A Glimpse into the Structural Modifications and Their Applications as Biomaterials. ACS Applied Bio Materials, 3(9), 5474–5499.[Link]

    • European Medicines Agency (EMA). (2008). Firazyr, INN-Icatibant acetate - Summary of Product Characteristics.[Link]

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 6918173, Icatibant.[Link]

    Sources

    Application

    Application Note: Synthesis and Diversification of Unnatural Amino Acids from Methyl 2-amino-3-(thiophen-2-yl)propanoate Hydrochloride

    Introduction & Mechanistic Rationale The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone strategy in modern drug development. Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Rationale

    The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone strategy in modern drug development. Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride—commonly referred to as 2-thienylalanine methyl ester hydrochloride—serves as a highly versatile building block. The thiophene moiety acts as a bioisostere for the phenyl ring of phenylalanine, introducing unique electronic, steric, and lipophilic properties that can enhance target affinity and metabolic stability in novel therapeutics 1.

    As a Senior Application Scientist, the goal of this guide is to outline robust, self-validating protocols for transforming this commercially available ester hydrochloride into two distinct classes of high-value UAAs:

    • SPPS-Ready Building Blocks: Conversion to Fmoc-3-(thiophen-2-yl)alanine for direct use in Solid-Phase Peptide Synthesis (SPPS).

    • Late-Stage Diversified Scaffolds: Regioselective functionalization of the thiophene ring via halogenation and cross-coupling to generate custom aryl-thienylalanine derivatives.

    Strategic Workflow

    G SM Methyl 2-amino-3-(thiophen-2-yl) propanoate HCl Hydro Mild Alkaline Hydrolysis (LiOH, THF/H2O) SM->Hydro Boc Boc Protection (Boc2O, DIPEA, DCM) SM->Boc FreeAA 3-(Thiophen-2-yl)alanine Hydro->FreeAA Fmoc Fmoc-OSu Protection (NaHCO3, Dioxane/H2O) FreeAA->Fmoc FmocAA Fmoc-3-(thiophen-2-yl)alanine (SPPS-Ready UAA) Fmoc->FmocAA BocEster N-Boc Methyl Ester Boc->BocEster Brom Regioselective Bromination (Br2/AcOH) BocEster->Brom BromoAA 5-Bromo-thienylalanine Deriv. Brom->BromoAA Suz Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) BromoAA->Suz ArylAA 5-Aryl-thienylalanine UAA Suz->ArylAA

    Synthetic divergence of 2-thienylalanine ester into SPPS-ready and functionalized UAAs.

    Protocol 1: Preparation of SPPS-Ready Fmoc-2-Thienylalanine

    To utilize the starting material in standard Fmoc-SPPS, the methyl ester must be hydrolyzed to the free carboxylic acid, and the α -amine must be protected with a base-labile fluorenylmethyloxycarbonyl (Fmoc) group.

    Mechanistic Rationale & Causality
    • Mild Hydrolysis: Strong acidic or basic reflux conditions can cause epimerization at the chiral α -carbon. We utilize mild alkaline hydrolysis (LiOH in THF/Water) at ambient temperature to quantitatively cleave the ester while preserving stereochemical integrity 2.

    • Schotten-Baumann Protection: Fmoc protection is performed using Fmoc-OSu rather than Fmoc-Cl. Fmoc-OSu is less reactive, which prevents the formation of Fmoc-dipeptide byproducts. The biphasic Dioxane/Water system ensures the polar amino acid remains dissolved in the aqueous phase while reacting with the organic-soluble Fmoc-OSu 3.

    Step-by-Step Methodology
    • Hydrolysis: Dissolve Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride (10 mmol, 1.0 eq) in a 3:1 mixture of THF:H₂O (40 mL). Cool to 0 °C.

    • Add LiOH·H₂O (30 mmol, 3.0 eq) portion-wise. Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation (Hydrolysis): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat. The starting ester will migrate with the solvent front in polar organic eluents, while the zwitterionic free amino acid will remain at the baseline, appearing as a distinct purple spot (Ruhemann's purple).

    • Fmoc Protection: To the crude aqueous mixture, add 1,4-dioxane (20 mL) to achieve a roughly 1:1 aqueous/organic ratio. Add NaHCO₃ (20 mmol, 2.0 eq) to buffer the pH to ~8.5.

    • Add Fmoc-OSu (11 mmol, 1.1 eq) dropwise as a solution in 10 mL dioxane. Stir vigorously for 12 hours at room temperature.

    • Workup: Evaporate the dioxane under reduced pressure. Extract the remaining aqueous layer with diethyl ether (2 × 30 mL) to remove unreacted Fmoc-OSu and non-polar byproducts. Discard the ether layer.

    • Self-Validation (Isolation): Acidify the aqueous layer dropwise with 1M HCl to pH 2.0. The sudden formation of a dense white precipitate serves as a visual validation that the Fmoc-protected amino acid (which is insoluble in acidic aqueous media) has been successfully formed.

    • Extract the acidified aqueous layer with Ethyl Acetate (3 × 40 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield pure Fmoc-3-(thiophen-2-yl)alanine.

    Protocol 2: Late-Stage Diversification via Bromination & Cross-Coupling

    The electron-rich nature of the thiophene ring makes it an excellent candidate for electrophilic aromatic substitution, allowing researchers to build libraries of extended π -system UAAs.

    Mechanistic Rationale & Causality
    • Regioselective Bromination: The sulfur atom and the alkyl chain direct electrophilic attack. Bromination using Br₂ in Acetic Acid occurs highly regioselectively at the 5-position of the thiophene ring (the least sterically hindered, electron-rich site) 4. N-Boc protection is required prior to this step to prevent amine oxidation.

    • Suzuki-Miyaura Coupling: The resulting 5-bromo-thienylalanine is a prime electrophile for palladium-catalyzed cross-coupling with aryl boronic acids, enabling the rapid generation of heterobiaryl amino acids 5.

    Step-by-Step Methodology
    • N-Boc Protection: Dissolve the starting ester hydrochloride (10 mmol) in DCM (50 mL). Add DIPEA (25 mmol) and Boc₂O (11 mmol). Stir for 12 hours. Wash with 0.1 M HCl, dry, and concentrate to yield the N-Boc methyl ester.

    • Bromination: Dissolve the N-Boc methyl ester (1.0 eq) in glacial acetic acid (0.2 M concentration). Add Br₂ (1.2 eq) dropwise at room temperature. Stir for 4 hours.

    • Self-Validation (Bromination): Quench a 10 µL aliquot into 100 µL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted bromine. Analyze via LC-MS. The product must exhibit a characteristic 1:1 isotopic doublet (M and M+2 peaks separated by 2 Da), confirming the incorporation of exactly one bromine atom.

    • Workup: Pour the reaction mixture into ice-water containing excess Na₂S₂O₃. Extract with DCM, wash with saturated NaHCO₃ until the aqueous phase is basic, dry over Na₂SO₄, and concentrate.

    • Suzuki Coupling: In a Schlenk flask, combine the 5-bromo derivative (1.0 eq), an Aryl Boronic Acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).

    • Add a degassed mixture of Toluene/H₂O (4:1). Seal the flask and heat at 90 °C for 12 hours under a nitrogen atmosphere.

    • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, extract with EtOAc, and purify via silica gel flash chromatography.

    Quantitative Data Summary

    The following table summarizes the expected operational metrics for the described workflows, providing baseline parameters for process scale-up and quality control.

    TransformationReagents & ConditionsTimeExpected YieldKey Validation Metric
    Ester Hydrolysis LiOH·H₂O, THF/H₂O, RT2 h>95%Disappearance of SM on TLC; Ninhydrin positive (baseline)
    Fmoc Protection Fmoc-OSu, NaHCO₃, Dioxane/H₂O12 h85–90%Precipitation at pH 2.0; UV-active spot on TLC
    N-Boc Protection Boc₂O, DIPEA, DCM, RT12 h92%Mass shift (+100 Da); Ninhydrin negative
    Bromination Br₂, Glacial AcOH, RT4 h80–85%LC-MS: 1:1 isotopic doublet (M, M+2)
    Suzuki Coupling Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, 90 °C12 h65–75%LC-MS: Mass shift corresponding to specific Aryl group

    References

    • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent National Institutes of Health (PMC) URL:[Link]

    • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism Total Synthesis URL: [Link]

    • Solid-Phase Synthesis of Aryl-Substituted Thienoindolizines: Sequential Pictet−Spengler, Bromination and Suzuki Cross-Coupling Reactions of Thiophenes ACS Publications URL:[Link]

    • Functionalization of Aromatic Amino Acids via Direct C−H Activation: Generation of Versatile Building Blocks for Accessing Novel Peptide Space Organic Letters - ACS Publications URL:[Link]

    Sources

    Method

    Application Notes &amp; Protocols: A Framework for In Vitro Screening of Novel Methyl 2-amino-3-(thiophen-2-yl)propanoate Hydrochloride Derivatives

    Introduction: The Thiophene Scaffold as a Privileged Structure in Drug Discovery The thiophene ring, a sulfur-containing five-membered heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged sca...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Thiophene Scaffold as a Privileged Structure in Drug Discovery

    The thiophene ring, a sulfur-containing five-membered heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have led to the development of numerous approved drugs. Thiophene derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3][4] This has made them a focal point for the synthesis of new chemical libraries aimed at discovering novel therapeutic agents.[1][5]

    This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of a novel library of compounds derived from the Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride core structure. The protocols herein are designed to establish a foundational biological activity profile for these derivatives, focusing on key areas where thiophene-based molecules have historically shown promise: cytotoxicity against cancer cell lines, specific enzyme inhibition, G protein-coupled receptor (GPCR) modulation, and antioxidant potential. The methodologies are presented to ensure robustness, reproducibility, and the generation of high-quality, decision-driving data.

    Section 1: Foundational Screening: Antiproliferative and Cytotoxic Activity

    The logical first step in characterizing any new compound library, particularly one based on a scaffold known for anticancer activity, is to assess its effect on cell viability and proliferation.[2][4] Tetrazolium-based colorimetric assays, such as the MTT and XTT assays, are reliable, high-throughput methods for this purpose. These assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[6] In viable cells, mitochondrial reductase enzymes convert the tetrazolium salt into a colored formazan product, the amount of which is directly proportional to the number of living cells.[7][8]

    Workflow for Assessing Antiproliferative Activity

    G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Viability Assay (MTT) cluster_analysis Phase 4: Data Analysis seed Seed Cancer Cells in 96-Well Plates incubate_adhere Incubate (24h) to Allow Adhesion seed->incubate_adhere prep_compounds Prepare Serial Dilutions of Thiophene Derivatives incubate_adhere->prep_compounds treat Treat Cells with Compound Dilutions prep_compounds->treat incubate_treat Incubate for Treatment Period (48-72h) treat->incubate_treat add_mtt Add MTT Reagent to Each Well incubate_treat->add_mtt incubate_mtt Incubate (2-4h) for Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilization Buffer (e.g., DMSO or SDS-HCl) incubate_mtt->solubilize read_abs Read Absorbance (~570 nm) solubilize->read_abs calc_inhibition Calculate % Inhibition vs. Vehicle Control read_abs->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

    Caption: General workflow for determining the IC50 of thiophene derivatives in cancer cell lines.

    Protocol 1: MTT Cell Viability Assay

    This protocol is adapted from standard procedures for assessing cell viability.[7][9]

    Materials:

    • Cancer cell lines of interest (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung).[10][11]

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

    • Thiophene derivatives stock solutions (e.g., 10 mM in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.[7]

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO).

    • Sterile 96-well flat-bottom cell culture plates.

    • Microplate reader.

    Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the thiophene derivatives in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired compound concentrations. Include a vehicle control (medium with the same final concentration of DMSO, typically ≤0.5%).[10]

    • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

    • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]

    • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. Metabolically active cells will convert the yellow MTT into purple formazan crystals.

    • Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well and mix thoroughly (e.g., by shaking on an orbital shaker for 15 minutes) to dissolve the formazan crystals.[7]

    • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[9]

    Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100

    • Plot the % Viability against the log of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

    Data Presentation: Summarize the IC₅₀ values for all tested derivatives across different cell lines in a table.

    Compound IDCell LineIC₅₀ (µM)
    Derivative 1MCF-77.2
    Derivative 1HepG215.4
    Derivative 2MCF-7>100
    Derivative 2HepG289.1

    Section 2: Target-Specific Screening: Kinase Inhibition Assays

    Many thiophene-containing compounds exert their anticancer effects by inhibiting specific protein kinases that are crucial for cancer cell proliferation and survival.[1][12] Targets such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and FMS-like Tyrosine Kinase 3 (FLT3) are often implicated.[11][13][14] A direct biochemical assay is necessary to confirm that the observed cytotoxicity is due to on-target enzyme inhibition.

    Principle of a Luminescence-Based Kinase Assay

    A common method for measuring kinase activity is to quantify the amount of ATP consumed during the phosphorylation reaction. Assays like ADP-Glo™ utilize this principle. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent then converts the ADP produced into ATP, which drives a luciferase-luciferin reaction. The resulting luminescence is directly proportional to the kinase activity. Inhibitors will reduce the amount of ADP produced, leading to a lower luminescent signal.

    Workflow for Kinase Inhibition Screening

    G cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Kinase Reaction cluster_detection Phase 3: Luminescence Detection cluster_analysis Phase 4: Data Analysis prep_kinase Prepare Kinase, Substrate, & ATP Solution prep_compounds Prepare Serial Dilutions of Thiophene Derivatives prep_kinase->prep_compounds mix_reagents Add Kinase, Substrate, ATP, and Inhibitor to Plate prep_compounds->mix_reagents incubate_reaction Incubate at RT to Allow Phosphorylation mix_reagents->incubate_reaction stop_reaction Add ADP-Glo™ Reagent (Depletes remaining ATP) incubate_reaction->stop_reaction develop_signal Add Kinase Detection Reagent (Converts ADP to ATP, drives Luciferase) stop_reaction->develop_signal read_lum Read Luminescence develop_signal->read_lum calc_inhibition Calculate % Inhibition vs. No-Inhibitor Control read_lum->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

    Caption: Workflow for determining the IC50 of thiophene derivatives against a target kinase.

    Protocol 2: General Kinase Inhibition Assay (ADP-Glo™ Format)

    This protocol provides a general framework for assessing enzyme inhibition.[15][16] Specific concentrations of the enzyme, substrate, and ATP must be optimized in preliminary experiments.

    Materials:

    • Purified recombinant kinase (e.g., CDK2/CycA, VEGFR-2).

    • Specific kinase substrate (peptide or protein).

    • Kinase assay buffer.

    • ATP solution at optimal concentration (often near the Kₘ).

    • Thiophene derivative stock solutions (in DMSO).

    • ADP-Glo™ Kinase Assay Kit (or equivalent).

    • White, opaque 96-well or 384-well plates.

    • Luminometer.

    Procedure:

    • Reagent Preparation: Prepare serial dilutions of the thiophene derivatives in the kinase assay buffer. The concentration range should span several orders of magnitude.

    • Assay Setup: In a white microplate, add the components in the following order:

      • Assay Buffer.

      • Thiophene derivative dilution or vehicle (DMSO) for controls.

      • Enzyme solution.

    • Pre-incubation: Gently mix and pre-incubate the plate for ~15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[17]

    • Initiate Reaction: Start the kinase reaction by adding the substrate/ATP mixture to each well.

    • Kinase Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C or room temperature).

    • ATP Depletion: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Signal Development: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

    Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the % Inhibition against the log of the compound concentration.

    • Use non-linear regression analysis to determine the IC₅₀ value.

    Data Presentation: Tabulate IC₅₀ values for active compounds against a panel of kinases to assess potency and selectivity.

    Compound IDTarget KinaseIC₅₀ (nM)
    Derivative 4pCDK2148[11]
    Derivative 16bClk411[18][19]
    Derivative 16bDyrk1A353.3[18][19]
    Sorafenib (Ref.)VEGFR-245[14]

    Section 3: Mechanistic Screening: G Protein-Coupled Receptor (GPCR) Modulation

    GPCRs are the largest family of cell surface receptors and are the target of approximately one-third of all approved drugs.[20] Screening compound libraries for GPCR activity is a cornerstone of drug discovery.[21][22] Modern assays have moved away from radioligands towards safer and more accessible luminescence- or fluorescence-based methods that can detect receptor activation in vitro.[23][24]

    Principle of a Split-Luciferase Assay for GPCR Activation

    The In vitro GPCR split NanoLuc ligand Triggered Reporter (IGNiTR) assay provides an elegant method to detect ligand-induced conformational changes in a GPCR.[20][24] The assay consists of two components: the GPCR of interest fused to one part of a split luciferase (e.g., LgBiT), and a conformation-specific binder (e.g., a mini-G protein or nanobody) fused to the other part (e.g., SmBiT). When an agonist binds the GPCR, it undergoes a conformational change that promotes its interaction with the binder. This brings the two halves of the luciferase into close proximity, reconstituting the active enzyme and generating a measurable luminescent signal.[24]

    GPCR Activation and Assay Principle

    Caption: Principle of the split-luciferase complementation assay for GPCR agonist detection.

    Protocol 3: GPCR Activation Screening Assay

    This protocol is based on the IGNiTR concept and is suitable for a high-throughput format.[20][24]

    Materials:

    • Cell lysate or membrane preparation from cells overexpressing the GPCR-LgBiT fusion protein.

    • Purified Binder-SmBiT fusion protein (e.g., mini-Gs-SmBiT for Gs-coupled receptors).

    • Thiophene derivative stock solutions (in DMSO).

    • Assay buffer (e.g., HEPES-buffered saline with BSA).

    • Luciferase substrate (e.g., furimazine).

    • White, opaque 96-well or 384-well plates.

    • Luminometer.

    Procedure:

    • Reagent Preparation: Prepare serial dilutions of the thiophene derivatives in the assay buffer.

    • Assay Setup: In a white microplate, add the components in the following order:

      • GPCR-LgBiT lysate/membrane prep.

      • Binder-SmBiT protein.

      • Thiophene derivative dilution or vehicle control. Include a known reference agonist as a positive control.

    • Incubation: Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for ligand binding and complex formation.

    • Signal Detection: Add the luciferase substrate to all wells.

    • Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer. The signal is typically stable for a short period.

    Data Analysis:

    • For Agonists: Calculate the fold-change in luminescence relative to the vehicle control. Plot the luminescent signal against the log of the compound concentration and use non-linear regression to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

    • For Antagonists: Perform the assay in the presence of a fixed, sub-maximal concentration of a known agonist. An antagonist will reduce the agonist-induced signal. Plot the % inhibition of the agonist response against the log of the antagonist concentration to determine the IC₅₀.

    Section 4: General Activity Screening: Antioxidant Potential

    Thiophene derivatives have been reported to possess antioxidant properties, which can be beneficial in diseases associated with oxidative stress.[4][25] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used method to evaluate the radical scavenging ability of compounds.[26][27]

    Principle of the DPPH Radical Scavenging Assay

    DPPH is a stable free radical that has a deep violet color in solution, with a strong absorbance maximum at ~517 nm. When DPPH encounters a proton-donating substance, such as an antioxidant, it is reduced to the pale yellow hydrazine form. The decrease in absorbance is proportional to the radical scavenging activity of the compound being tested.[26]

    Protocol 4: DPPH Radical Scavenging Assay

    This is a standard protocol for assessing antioxidant capacity.[25][26]

    Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol or ethanol).

    • Thiophene derivative stock solutions (in methanol or ethanol).

    • A standard antioxidant (e.g., Ascorbic acid or Trolox) for positive control.

    • Clear 96-well plates.

    • Spectrophotometer or microplate reader.

    Procedure:

    • Reagent Preparation: Prepare serial dilutions of the thiophene derivatives and the standard antioxidant in the solvent (e.g., methanol).

    • Reaction Setup: In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.

    • Initiate Reaction: Add a corresponding volume of the compound dilutions (e.g., 100 µL) to the wells. The control well should contain the solvent instead of the test compound.

    • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[26]

    • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

    Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[26]

    • Plot the % Inhibition against the log of the compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

    Data Presentation: Summarize the antioxidant activity of the derivatives in a comparative table.

    Compound IDAntioxidant Activity (DPPH) IC₅₀ (µg/mL)
    Derivative 8ePromising Activity[4]
    Derivative 8iPromising Activity[4]
    Ascorbic Acid (Std.)Potent Activity[4]

    References

    • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). MDPI. [Link]

    • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). Oncologie. [Link]

    • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (n.d.). PMC. [Link]

    • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). ScienceDirect. [Link]

    • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. (2016). SCIRP. [Link]

    • Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (2024). RSC Publishing. [Link]

    • Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. (n.d.). ResearchGate. [Link]

    • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (n.d.). PMC. [Link]

    • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2021). MDPI. [Link]

    • Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. (n.d.). PMC. [Link]

    • Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. (2023). International Journal of Newgen Research in Pharmacy. [Link]

    • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2024). Taylor & Francis Online. [Link]

    • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (2021). Oncologie. [Link]

    • Overview Of In Vitro – Antioxidant Models. (2025). LinkedIn. [Link]

    • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (2021). MDPI. [Link]

    • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). PMC. [Link]

    • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

    • Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. (2025). PMC. [Link]

    • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au. [Link]

    • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. [Link]

    • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]

    • High-throughput screening (HTS). (n.d.). BMG LABTECH. [Link]

    • A brief review of high throughput screening in drug discovery process. (n.d.). ResearchGate. [Link]

    Sources

    Application

    Synthesis of heterocyclic compounds using Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride

    An In-Depth Technical Guide to the Synthesis of Heterocyclic Compounds Using Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride Introduction: Unlocking Heterocyclic Diversity with a Thiophene-Bearing Amino Acid In...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide to the Synthesis of Heterocyclic Compounds Using Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride

    Introduction: Unlocking Heterocyclic Diversity with a Thiophene-Bearing Amino Acid

    In the landscape of modern medicinal chemistry and drug development, thiophene-containing heterocyclic scaffolds are of paramount importance. The thiophene ring, a bioisostere of the phenyl ring, imparts unique physicochemical properties to molecules, often enhancing metabolic stability, potency, and cell permeability.[1] These scaffolds are integral to a wide array of pharmaceuticals, including anti-inflammatory, antimicrobial, and antitumor agents.[1]

    Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride (Thiophene-Phe-OMe·HCl) emerges as a highly versatile and strategic starting material for accessing this chemical space. As a non-proteinogenic α-amino acid ester, it provides two key reactive handles—a primary amine and a methyl ester—flanking a chiral center.[2] More importantly, the thiophene ring, positioned as a β-aryl equivalent, is primed for a variety of intramolecular cyclization reactions.

    This guide provides an in-depth exploration of the synthetic utility of Thiophene-Phe-OMe·HCl. We will move beyond simple procedural lists to dissect the causality behind key reactions, offering detailed, field-proven protocols for the construction of complex heterocyclic systems. The applications detailed herein—the Pictet-Spengler, thieno[3][4]diazepine synthesis, and the Ugi four-component reaction—demonstrate the power of this single building block to generate diverse molecular architectures for drug discovery pipelines.

    Reagent Profile: Physicochemical Properties and Handling

    Before its application in synthesis, a thorough understanding of the starting material's properties is essential. Methyl 2-amino-3-(thiophen-2-yl)propanoate is typically supplied as its hydrochloride salt, which enhances its stability and shelf-life as a crystalline solid.

    PropertyValue
    Chemical Name methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride
    CAS Number 98593-56-7[3]
    Molecular Formula C₈H₁₂ClNO₂S
    Molecular Weight 221.71 g/mol [4]
    Appearance Off-white to pale yellow powder/solid
    Chirality Available as a racemate or as individual (S) and (R) enantiomers.[2]

    Safety and Handling:

    • Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4][5]

    • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

    • Storage: Store at room temperature in a dry, well-sealed container.

    • Solubility: The hydrochloride salt is generally soluble in water and polar protic solvents like methanol and ethanol. For reactions requiring the free base, a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) is typically added in situ.

    Application 1: The Pictet-Spengler Reaction for Thienopyridine Scaffolds

    The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, renowned for its ability to construct tetrahydroisoquinoline and related frameworks from β-arylethylamines and carbonyl compounds.[6][7] The reaction proceeds via an acid-catalyzed condensation to form an iminium ion, which then undergoes an intramolecular electrophilic attack on the adjacent electron-rich aromatic ring.[7][8] The thiophene ring in our substrate is sufficiently nucleophilic to participate effectively in this transformation, providing a direct route to valuable tetrahydrothieno[2,3-c]pyridine cores.

    Reaction Mechanism: Pictet-Spengler Cyclization

    The mechanism involves the initial formation of a Schiff base, which is protonated to the more electrophilic iminium ion. This intermediate is then attacked by the C3 position of the thiophene ring, followed by deprotonation to restore aromaticity and yield the final product.

    pictet_spengler Pictet-Spengler Reaction Mechanism sub Thiophene-Phe-OMe (Free Base) schiff Schiff Base sub->schiff + R-CHO - H2O aldehyde R-CHO iminium Iminium Ion schiff->iminium + H+ spiro Spirocyclic Intermediate iminium->spiro Intramolecular Electrophilic Attack product Tetrahydrothieno[2,3-c]pyridine spiro->product - H+ catalyst H+

    Caption: General mechanism of the Pictet-Spengler reaction.

    Experimental Protocol: Synthesis of Methyl 1-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-6-carboxylate

    This protocol describes the reaction with acetaldehyde as the carbonyl component.

    • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride (1.11 g, 5.0 mmol).

    • Solvent Addition: Add 20 mL of anhydrous dichloromethane (DCM). The mixture will be a suspension.

    • Base Addition: Add triethylamine (TEA) (0.77 mL, 5.5 mmol, 1.1 eq.) to neutralize the hydrochloride salt and form the free amine in situ. Stir for 15 minutes at room temperature.

    • Carbonyl Addition: Add acetaldehyde (0.34 mL, 6.0 mmol, 1.2 eq.) to the mixture.

    • Acid Catalysis: Cool the flask in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA) (0.77 mL, 10.0 mmol, 2.0 eq.) dropwise. Causality Note: TFA serves as both the catalyst to promote iminium ion formation and as a dehydrating agent.

    • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 7:3 Hexanes:Ethyl Acetate).

    • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel to yield the desired product.

    Data & Diversification

    The protocol can be adapted for various aldehydes to generate a library of substituted thienopyridines.

    Aldehyde (R-CHO)Product R-GroupTypical Yield (%)Notes / Key Spectroscopic Data
    Formaldehyde-H75-85%¹H NMR: Singlet for C1-H proton.
    Acetaldehyde-CH₃70-80%Diastereomeric mixture may be observed.
    Benzaldehyde-Ph65-75%Requires slightly longer reaction times.
    Isobutyraldehyde-CH(CH₃)₂60-70%Steric hindrance can lower yields.

    Application 2: Synthesis of Thieno[3][4]diazepine-5-one Scaffolds

    The thieno[3][4]diazepine core is a privileged structure in medicinal chemistry, found in drugs with a range of central nervous system activities.[9][10] The synthesis from Thiophene-Phe-OMe·HCl is a multi-step process that builds the seven-membered ring through sequential amide bond formations.

    Synthetic Workflow

    This strategy involves an initial N-acylation with a protected amino acid, followed by ester hydrolysis and an intramolecular cyclization.

    thienodiazepine_workflow Thieno[1,4]diazepine Synthesis Workflow start Thiophene-Phe-OMe·HCl step1 N-Acylation (Boc-Gly-OH, EDCI) start->step1 intermediate1 Dipeptide Intermediate step1->intermediate1 step2 Ester Hydrolysis (LiOH, THF/H2O) intermediate1->step2 intermediate2 Carboxylic Acid step2->intermediate2 step3 Boc Deprotection (TFA or HCl) intermediate2->step3 intermediate3 Amino-Acid step3->intermediate3 step4 Intramolecular Cyclization (HATU, DIPEA) intermediate3->step4 product Thieno[1,4]diazepine-5-one step4->product

    Caption: Multi-step workflow for thieno[3][4]diazepine synthesis.

    Experimental Protocol: Synthesis of (S)-3-((Thiophen-2-yl)methyl)-3,4-dihydro-1H-thieno[2,3-e][3][4]diazepine-5-one

    Part A: N-Acylation with Boc-Glycine

    • Dissolve Thiophene-Phe-OMe·HCl (1.11 g, 5.0 mmol) in 25 mL of anhydrous DCM.

    • Add diisopropylethylamine (DIPEA) (1.9 mL, 11.0 mmol, 2.2 eq.) and stir for 10 minutes.

    • Add Boc-Gly-OH (0.88 g, 5.0 mmol, 1.0 eq.), EDCI (1.05 g, 5.5 mmol, 1.1 eq.), and HOBt (0.74 g, 5.5 mmol, 1.1 eq.).

    • Stir at room temperature for 16 hours.

    • Wash the reaction mixture with 1N HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude dipeptide intermediate is often pure enough for the next step.

    Part B: Saponification and Intramolecular Cyclization

    • Dissolve the crude dipeptide from Part A in a 3:1 mixture of THF and water (20 mL).

    • Add lithium hydroxide monohydrate (LiOH·H₂O) (0.42 g, 10.0 mmol, 2.0 eq.) and stir at room temperature for 4 hours until the ester is fully hydrolyzed (monitor by TLC).

    • Acidify the mixture to pH ~3 with 1N HCl and extract with ethyl acetate (3 x 25 mL). Dry and concentrate to yield the carboxylic acid.

    • Dissolve the crude acid in 20 mL of DCM and add 5 mL of TFA. Stir for 2 hours to remove the Boc protecting group. Concentrate under vacuum.

    • Dissolve the resulting crude amino-acid salt in 50 mL of anhydrous DMF. Add DIPEA until the pH is ~8-9.

    • Add HATU (2.28 g, 6.0 mmol, 1.2 eq.) and stir at room temperature for 12 hours. Causality Note: This is a high-dilution cyclization; slow addition of the amino-acid to a solution of the coupling agent can improve yields by minimizing intermolecular polymerization.

    • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

    • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the final thieno[3][4]diazepine-5-one.

    Application 3: Diversity-Oriented Synthesis via the Ugi Four-Component Reaction

    The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry, enabling the one-pot synthesis of complex α-acylamino amides from an amine, an aldehyde, a carboxylic acid, and an isocyanide.[11][12] Using Thiophene-Phe-OMe·HCl as the amine component provides a rapid method to generate libraries of novel, peptide-like molecules with high structural diversity.

    Reaction Mechanism: The Ugi Reaction

    The reaction is initiated by the formation of an iminium ion from the amine and aldehyde. The isocyanide then adds to the iminium ion to form a nitrilium ion intermediate, which is subsequently trapped by the carboxylate anion in an Mumm rearrangement to give the final stable product.

    ugi_reaction Ugi Four-Component Reaction (Ugi-4CR) Mechanism cluster_reactants Reactants Amine R1-NH2 (Thiophene-Phe-OMe) Iminium Iminium Ion [R1-NH=CH-R2]+ Amine->Iminium + Aldehyde, -H2O Aldehyde R2-CHO Acid R3-COOH Isocyanide R4-NC Nitrilium Nitrilium Ion Intermediate Iminium->Nitrilium + Isocyanide Adduct Acyl-Adduct Nitrilium->Adduct + Acid (R3-COO-) Product α-Acylamino Amide Product Adduct->Product Mumm Rearrangement

    Caption: Simplified mechanism of the Ugi four-component reaction.

    Experimental Protocol: General Procedure for Ugi-4CR
    • Amine Preparation: In a 25 mL vial, dissolve Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride (0.22 g, 1.0 mmol) in methanol (5 mL). Add TEA (0.15 mL, 1.1 mmol, 1.1 eq.) and stir for 10 minutes.

    • Component Addition: To this solution, add the aldehyde (1.0 mmol, 1.0 eq.), followed by the carboxylic acid (1.0 mmol, 1.0 eq.).

    • Isocyanide Addition: Finally, add the isocyanide (1.0 mmol, 1.0 eq.) dropwise. Safety Note: Isocyanides are volatile and have a strong, unpleasant odor. Handle exclusively in a fume hood.

    • Reaction: Seal the vial and stir the mixture at room temperature for 48-72 hours.

    • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purification: Redissolve the residue in ethyl acetate (25 mL) and wash with saturated NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or preparative HPLC.

    Data & Diversity Showcase

    The true power of the Ugi reaction lies in the ability to vary all four components independently.

    Aldehyde (R²)Carboxylic Acid (R³)Isocyanide (R⁴)Expected Product Structure
    IsobutyraldehydeAcetic Acidtert-Butyl isocyanideA complex acyclic peptide mimic
    BenzaldehydeBenzoic AcidCyclohexyl isocyanideHighly aromatic, rigid structure
    4-PyridinecarboxaldehydePropionic AcidBenzyl isocyanideContains a basic nitrogen for salt formation

    Conclusion and Future Outlook

    Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride is far more than a simple amino acid derivative; it is a strategic linchpin for the synthesis of diverse and medicinally relevant heterocyclic compounds. We have demonstrated its application in three distinct and powerful transformations: the classic Pictet-Spengler reaction to access fused thienopyridines, a robust multi-step sequence to build the valuable thieno[3][4]diazepine core, and the highly convergent Ugi reaction for rapid library generation. The causality-driven protocols provided herein serve as a foundation for researchers and drug development professionals to harness the full potential of this versatile building block, accelerating the discovery of next-generation therapeutics.

    References

    • NextSDS. (n.d.). methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride. Retrieved from [Link]

    • PubChem. (n.d.). Methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride. Retrieved from [Link]

    • Wu, J., Ji, C., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Retrieved from [Link]

    • D'Agostino, M., et al. (2012). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Retrieved from [Link]

    • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

    • Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

    • Dekeukeleire, S., et al. (2014). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

    • Denoyelle, S., et al. (2015). Synthesis of Thieno[3,2-e][3][4]diazepin-2-ones: Application of an Uncatalysed Pictet–Spengler Reaction. European Journal of Organic Chemistry. Retrieved from [Link]

    • Georganics. (2023). Methyl 2-amino-3-thiophenecarboxylate – description and application. Retrieved from [Link]

    • Organic Syntheses. (2017). Ugi Multicomponent Reaction. Retrieved from [Link]

    • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

    • International Journal of Scientific Research in Engineering and Management. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

    • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]

    • University of Illinois. (2007). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. Retrieved from [Link]

    • Karami, B., et al. (2019). Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]

    • Wessjohann, L. A., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules. Retrieved from [Link]

    • ResearchGate. (n.d.). New Four-Component Ugi-Type Reaction. Synthesis of Heterocyclic Structures Containing a Pyrrolo[1,2- a ][3][4]diazepine Fragment. Retrieved from [Link]

    • Pokhodylo, N. T., et al. (2014). Synthesis of thieno[2,3-e][3][4]diazepine derivatives. Russian Journal of Organic Chemistry. Retrieved from [Link]

    • Ioffe, M. S., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

    • Google Patents. (n.d.). US3828039A - 2-amino-thieno(2,3-e)(1,4)diazepine compounds.
    • MDPI Encyclopedia. (2022). Synthesis of Thienothiophenes. Retrieved from [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Preventing Ester Hydrolysis in Methyl 2-amino-3-(thiophen-2-yl)propanoate Hydrochloride Workflows

    Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride (CAS: 98593-56...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride (CAS: 98593-56-7). As a thiophene-containing unnatural amino acid derivative, this building block is highly valuable in peptidomimetic synthesis. However, the inherent lability of its methyl ester—compounded by its hydrochloride salt form—requires precise environmental and chemical controls to prevent premature hydrolysis.

    Below, we detail the mechanistic causality of ester degradation, troubleshooting FAQs, quantitative stability data, and field-proven protocols to ensure the integrity of your synthetic workflows.

    Part 1: Mechanistic Causality of Ester Degradation

    To prevent hydrolysis, you must first understand the two primary mechanisms that threaten this specific compound:

    • Acid-Catalyzed Hydrolysis (Storage & Moisture): The hydrochloride salt inherently lowers the pH of the compound's local microenvironment. Because amino acid ester salts are hygroscopic, they readily absorb ambient moisture. This water acts as a nucleophile. The acidic environment protonates the ester carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water, leading to slow degradation into the free carboxylic acid[1].

    • Base-Catalyzed Hydrolysis (Neutralization & Coupling): To utilize this compound in amidation reactions, the HCl salt must be neutralized to liberate the free α -amine. If aqueous basic conditions (e.g., NaOH, KOH) are used, the hydroxide ion ( OH− ) acts as a highly aggressive nucleophile. It attacks the ester carbonyl, irreversibly cleaving it into the corresponding carboxylate and methanol[2].

    Part 2: Troubleshooting Guide & FAQs

    Q1: My LC-MS shows a mass [M-14] (loss of a methyl group, +H) corresponding to the free acid instead of the methyl ester. What went wrong during storage? A: Your compound has absorbed atmospheric moisture. The combination of the HCl salt (providing protons) and absorbed water creates an environment ripe for acid-catalyzed hydrolysis over time. Preventative Action: Store the compound in a tightly sealed desiccator at -20°C under an inert argon or nitrogen atmosphere. Always allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.

    Q2: I need to neutralize the HCl salt for a peptide coupling reaction. How do I prevent base-catalyzed hydrolysis? A: You must avoid aqueous bases entirely. Base-promoted ester hydrolysis is highly efficient and irreversible once the carboxylate is formed[2]. Instead, perform the neutralization in situ using a non-nucleophilic, anhydrous organic base. Reagents like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) in a dry solvent (e.g., Dichloromethane or DMF) will deprotonate the ammonium salt without providing the water necessary for ester cleavage[3].

    Q3: Can I use an aqueous workup after my coupling reaction without cleaving the ester? A: Yes, but the kinetics of the workup must be strictly controlled. Amino acid methyl esters show pH-dependent stability, with half-lives significantly decreasing in basic aqueous media[4]. Preventative Action: Use ice-cold (0–4°C) saturated aqueous NaHCO3​ for mild basic washes. The cold temperature reduces the kinetic energy available for the hydrolysis transition state, and the weak base minimizes hydroxide concentration. Limit phase-contact time to <5 minutes, and immediately wash with brine to pull water out of the organic phase before drying over anhydrous Na2​SO4​ .

    Part 3: Quantitative Data on Ester Stability

    The following table synthesizes the comparative stability of amino acid methyl esters across various pH profiles, demonstrating exactly why anhydrous conditions are mandatory for this compound.

    Environmental ConditionpH LevelEster Stability / Half-Life ( t1/2​ )Primary Degradation Mechanism
    Simulated Gastric Fluid (SGF) 1.2~180 minutesAcid-Catalyzed Hydrolysis[1]
    Phosphate Buffer 7.4~150–160 minutesMild Base / Water Nucleophilic Attack[1]
    Human Plasma (In Vitro) 7.4>4 days (Species dependent)Enzymatic / Carboxylesterase Activity[4]
    1M NaOH (Aqueous) >13.0<5 minutesStrong Base-Promoted Cleavage[2]
    Anhydrous DIPEA in DCM N/A (Organic)Indefinite (>99% intact)None (Requires H2​O for hydrolysis)[3]

    Part 4: Validated Experimental Protocol

    Step-by-Step Methodology: Anhydrous In Situ Neutralization and Amidation

    This protocol establishes a self-validating system : by systematically excluding water and utilizing sterically hindered bases, the mechanistic pathway for ester hydrolysis is physically and chemically blocked.

    • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Argon or N2​ ).

    • Dissolution: Suspend 1.0 equivalent of Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

    • Thermal Control: Submerge the flask in an ice bath to cool the suspension to 0°C. Causality: Lowering the temperature suppresses potential side reactions, including racemization at the α -carbon.

    • Controlled Neutralization: Dropwise, add 2.5 equivalents of anhydrous N,N-Diisopropylethylamine (DIPEA). The suspension will clarify as the HCl salt is neutralized to the free amine. Causality: 1.0 eq neutralizes the HCl salt, 1.0 eq neutralizes the acidic byproduct of the coupling reagent, and 0.5 eq ensures the reaction remains sufficiently basic to proceed.

    • Activation & Coupling: Add 1.1 equivalents of your target carboxylic acid, followed immediately by 1.2 equivalents of a coupling reagent (e.g., HATU or EDC·HCl). Stir at 0°C for 30 minutes, then allow the reaction to naturally warm to room temperature over 2 hours.

    • Kinetic Quenching: Quench the reaction with a minimal volume of ice-cold water. Transfer to a separatory funnel and immediately separate the organic layer to prevent prolonged aqueous exposure.

    Part 5: Reaction Workflow Visualization

    G A Methyl 2-amino-3-(thiophen-2-yl) propanoate HCl B Aqueous Base (e.g., NaOH) + H2O A->B Improper Neutralization D Anhydrous Organic Base (e.g., DIPEA in DCM) A->D Controlled Neutralization C Ester Hydrolysis (Free Carboxylic Acid) B->C Base-Catalyzed Cleavage E Stable Free Amine (Intact Methyl Ester) D->E Deprotonation (No H2O) F Successful Amidation / Peptide Coupling E->F Acylation

    Workflow: Divergent pathways of ester hydrolysis vs. stable amidation during HCl neutralization.

    References

    • Title: Pharmacokinetics of Amino Acid Phosphoramidate Monoesters of Zidovudine in Rats Source: PMC / National Institutes of Health URL
    • Title: Base-Promoted Ester Hydrolysis - Organic Chemistry Source: Fiveable URL
    • Title: Full article: Amino acid esters as prodrugs of an arylalkanoic acid COX inhibitor: Synthesis and biopharmaceutical and pharmacological evaluation Source: Taylor & Francis URL
    • Title: Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II)

    Sources

    Optimization

    Troubleshooting poor solubility of Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride in organic solvents

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solubility of modified amino acid derivatives during organic synthesis.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solubility of modified amino acid derivatives during organic synthesis. This guide provides field-proven, mechanistically grounded solutions for troubleshooting the poor organic solubility of Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride .

    Part 1: Quantitative Solubility Data

    Before adjusting your experimental workflow, it is critical to understand the baseline solubility profile of your compound. As a hydrochloride salt, the molecule exhibits highly divergent solubility depending on the solvent's dielectric constant and hydrogen-bonding capacity.

    Table 1: Comparative Solubility Profile of Amine Hydrochloride Salts vs. Free Amines

    Solvent Polarity ClassSpecific SolventHydrochloride Salt SolubilityFree Base Solubility
    Non-PolarHexanes / HeptaneInsoluble (< 0.1 mg/mL)Moderate to High
    Weakly Polar AproticDiethyl EtherInsoluble (< 0.1 mg/mL)High (> 50 mg/mL)
    Moderately Polar AproticDichloromethane (DCM)Poor (1–5 mg/mL)High (> 50 mg/mL)
    Moderately Polar AproticEthyl Acetate (EtOAc)Poor (< 1 mg/mL)High (> 50 mg/mL)
    Highly Polar ProticMethanol / EthanolHigh (> 50 mg/mL)High (> 50 mg/mL)
    Highly Polar AproticDMF / DMSOModerate to HighHigh (> 50 mg/mL)

    Part 2: Troubleshooting FAQs & Self-Validating Protocols

    Q1: Why is Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride completely insoluble in my standard reaction solvents like DCM or Ethyl Acetate? A1: The insolubility is driven by thermodynamics and crystal lattice energy. Your compound is a hydrochloride salt, meaning it exists as a highly polar ionic pair (R-NH₃⁺ Cl⁻). Ionic salts possess high lattice energies that require highly polar solvents (like water, methanol, or DMSO) to overcome the ionic bonds via solvation. Weakly polar aprotic solvents like dichloromethane (DCM) or ethyl acetate lack the dielectric constant required to solvate these ions, resulting in poor solubility (). To dissolve this compound in moderately polar organic solvents for downstream reactions, you must disrupt the ionic pair by neutralizing the salt to its uncharged "free base" form.

    Q2: How can I successfully convert this hydrochloride salt to its organic-soluble free base? A2: The most robust method is a biphasic aqueous extraction. By treating the salt with a mild aqueous base, you deprotonate the ammonium ion, generating the neutral, lipophilic free amine. The free amine rapidly partitions into the organic layer, driving the equilibrium forward and isolating your product from inorganic byproducts ().

    Protocol A: Aqueous Free-Basing (Liquid-Liquid Extraction) This protocol is self-validating: the pH check ensures complete chemical conversion, and the phase separation physically verifies the transition from hydrophilic salt to lipophilic free base.

    • Suspension: Suspend the Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride in a 1:1 (v/v) biphasic mixture of Dichloromethane (DCM) and distilled water.

    • Neutralization: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH dropwise under vigorous stirring. Monitor the aqueous layer with pH paper until it reaches pH 9–10. (Causality note: This pH ensures complete deprotonation of the primary amine, which typically has a pKa of ~9.0).

    • Extraction: Transfer the mixture to a separatory funnel. Shake vigorously and vent periodically. Allow the phases to separate. The neutral free base will partition exclusively into the lower DCM layer.

    • Washing: Extract the remaining aqueous layer with two additional portions of DCM to ensure quantitative recovery.

    • Drying & Isolation: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the pure, organic-soluble free amine.

    Q3: My downstream reaction (e.g., peptide coupling) is highly water-sensitive. How can I solubilize the compound without an aqueous workup? A3: If your workflow cannot tolerate residual moisture from an aqueous extraction, you can perform an in-situ neutralization. By adding a soluble tertiary amine base directly to the organic suspension, you can liberate the free primary amine in the same pot as your reaction, bypassing the need for a separate isolation step ().

    Protocol B: In-Situ Neutralization This protocol is self-validating visually: the opaque suspension of the insoluble salt will clarify into a homogeneous solution as the reaction proceeds.

    • Suspension: Suspend the hydrochloride salt directly in your anhydrous reaction solvent (e.g., anhydrous DCM or THF) under an inert atmosphere (Nitrogen/Argon).

    • Base Addition: Add 1.2 to 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

    • Activation: Stir at room temperature for 15–30 minutes. (Causality note: DIPEA, with a pKa of ~10.5, is a stronger base than the target primary amine. It abstracts the proton, forming DIPEA·HCl and liberating the target free base). The suspension will typically clarify into a homogeneous solution as the free amine dissolves.

    • Reaction: Proceed immediately with the addition of your electrophile or coupling reagents.

    Part 3: Troubleshooting Workflow Visualization

    SolubilityWorkflow Start Methyl 2-amino-3-(thiophen-2-yl) propanoate HCl CheckSolvent Target Solvent Polarity? Start->CheckSolvent YesPolar Polar Protic/Aprotic (MeOH, DMF, DMSO) CheckSolvent->YesPolar High Polarity NoAprotic Non-Polar/Aprotic (DCM, EtOAc, Ether) CheckSolvent->NoAprotic Low Polarity Success Solubilized Free Amine Ready for Reaction YesPolar->Success FreeBaseReq Free-Basing Required NoAprotic->FreeBaseReq Aqueous Aqueous Extraction (NaOH/Na2CO3 + DCM) FreeBaseReq->Aqueous Water Tolerant InSitu In-Situ Neutralization (DIPEA/TEA) FreeBaseReq->InSitu Water Sensitive Aqueous->Success InSitu->Success

    Workflow for solubilizing amine hydrochloride salts in organic solvents.

    Part 4: References

    • Slemon, C. (2017). Preparation of Pharmaceutical Salts. KiloMentor.[Link]

    • Stoianova, D. S., Yao, L., Rolfe, A., Samarakoon, T., & Hanson, P. R. (2008). High-load, oligomeric monoamine hydrochloride: Facile generation via ROM polymerization and application as an electrophile scavenger. Tetrahedron Letters, 49(29-30), 4553-4555.[Link]

    • Burke, E. K., Moreyra, S. H., Welsh, E. N., Krug, I. O., Robertson, K. N., & Speed, A. W. H. (2025). One-Pot Synthesis of Alpha-Diimines from Alkylammonium Salts. ChemRxiv.[Link]

    Troubleshooting

    Technical Support Center: Reducing Racemization of Methyl 2-amino-3-(thiophen-2-yl)propanoate Hydrochloride

    Welcome to the Application Scientist Support Center. This resource is designed for researchers, chemists, and drug development professionals working with Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride .

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Scientist Support Center. This resource is designed for researchers, chemists, and drug development professionals working with Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride . Because this compound is an α -amino acid ester, its stereocenter is highly susceptible to epimerization (racemization) under basic conditions.

    This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maintain strict stereochemical integrity during your synthetic workflows.

    PART 1: Mechanistic Causality (The "Why")

    Q: Why does Methyl 2-amino-3-(thiophen-2-yl)propanoate racemize so easily under basic conditions?

    A: The vulnerability of this compound lies in the acidity of its α -proton. The α -carbon is flanked by an electron-withdrawing methyl ester group and an ammonium/amine moiety. When exposed to a base, the α -proton can be abstracted, leading to the formation of a planar carbanion (enolate) intermediate[1]. Because this intermediate is achiral and planar, subsequent reprotonation from the solvent or conjugate acid can occur from either the top or bottom face with equal probability, resulting in a racemic mixture (a 50:50 ratio of L- and D-enantiomers).

    The presence of the thiophene ring in the side chain can further stabilize the carbanion through mild inductive and conjugative effects, making the stereocenter even more labile than standard aliphatic amino acids like leucine or valine.

    G A Chiral Ester (L-Enantiomer) C Planar Carbanion (Enolate Intermediate) A->C -H+ (Deprotonation) B Base (B:) B->A Abstracts alpha-proton D Racemized Product (L/D Mixture) C->D +H+ (Reprotonation from either face)

    Caption: Base-catalyzed racemization mechanism via a planar carbanion intermediate.

    PART 2: Base & Solvent Selection Guidelines

    Q: I need to free-base the hydrochloride salt for a downstream coupling reaction. Which base should I use to minimize racemization?

    A: The choice of base is the single most critical factor. You must avoid strong, unhindered bases (e.g., NaOH, NaOtBu, or DBU), which rapidly abstract the α -proton and cause complete racemization[2]. Instead, rely on weak, sterically hindered organic bases (like DIPEA or N-methylmorpholine) or mild inorganic bases (like NaHCO3​ or Cs2​CO3​ )[3].

    Q: How does solvent choice impact the racemization rate?

    A: Polar aprotic solvents (like DMF or DMSO) strip the solvation shell away from the base, creating a "naked anion" that is highly reactive and accelerates α -deprotonation. To suppress this, use biphasic solvent systems (e.g., DCM and aqueous NaHCO3​ ). Biphasic systems physically separate the water-soluble base from the organic-soluble free amine, minimizing contact time and preventing the enolate from forming.

    Quantitative Data: Base Strength vs. Expected Racemization

    The following table summarizes the causal relationship between base strength, solvent environment, and stereochemical erosion based on standard α -amino acid ester behaviors.

    Base Used (Equivalents)Solvent SystemBase pKa (Conj. Acid)Temp (°C)Expected Racemization (%)Recommendation
    NaOtBu (1.1 eq)THF~17.025 °C> 50% (Complete)DO NOT USE [2]
    NaOH (1.0 eq)MeOH / H2​O ~15.725 °C> 40%DO NOT USE [4]
    DIPEA (2.0 eq)DMF~10.525 °C5 - 10%Use with caution (Cool to 0 °C)
    Cs2​CO3​ (0.5 eq)DMF / MeCN~10.325 °C< 2%Viable for direct amidation[3]
    NaHCO3​ (Sat. Aq.)DCM (Biphasic)~6.40 °C< 0.5% OPTIMAL

    PART 3: Self-Validating Experimental Protocol

    To ensure trustworthiness, any protocol dealing with chiral centers must be self-validating. The following workflow describes the optimal biphasic free-basing procedure, incorporating analytical checkpoints to verify that stereochemical integrity is maintained.

    Protocol: Biphasic Free-Basing of Methyl 2-amino-3-(thiophen-2-yl)propanoate HCl

    Objective: Convert the HCl salt to the free amine while maintaining >99% enantiomeric excess (ee).

    Step-by-Step Methodology:

    • Analytical Baseline: Before starting, dissolve a 1 mg analytical standard of your HCl salt in mobile phase and run a Chiral HPLC (e.g., Chiralcel OD-H column) to establish the baseline ee.

    • Suspension: Suspend 10 mmol of Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride in 50 mL of Dichloromethane (DCM).

    • Temperature Control: Cool the suspension to 0 °C using an ice-water bath. Causality: Lower thermal energy exponentially decreases the rate constant of the deprotonation step.

    • Base Addition: Add 50 mL of ice-cold saturated aqueous NaHCO3​ in one portion.

    • Rapid Extraction: Stir vigorously for exactly 5 minutes. Causality: The free amine immediately partitions into the DCM layer, physically isolating it from the aqueous base and halting racemization.

    • Separation: Transfer to a separatory funnel, separate the organic (DCM) layer, and extract the aqueous layer with an additional 20 mL of cold DCM.

    • Drying & Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure (bath temperature < 25 °C).

    • Validation Checkpoint: Immediately take a 1 mg sample of the resulting free-base oil, dissolve it in mobile phase, and run Chiral HPLC. Compare the ee against the baseline from Step 1. The Δ ee should be < 0.5%.

    G S1 Step 1: Baseline Chiral HPLC (Validation Checkpoint 1) S2 Step 2: Suspend HCl salt in DCM at 0 °C S1->S2 S3 Step 3: Add cold sat. aq. NaHCO3 (Weak Base) S2->S3 S4 Step 4: Rapid biphasic extraction (< 5 mins) S3->S4 S5 Step 5: Separate, dry, and concentrate organic layer S4->S5 S6 Step 6: Final Chiral HPLC (Validation Checkpoint 2) S5->S6

    Caption: Self-validating biphasic extraction workflow designed to minimize base contact time.

    PART 4: Downstream Applications & FAQs

    Q: When using this ester in a peptide or amide coupling reaction, how do I prevent epimerization during the activation step?

    A: During carboxylic acid activation, the formation of highly reactive intermediates (like O-acylisoureas) drastically increases the acidity of the α -proton. To suppress racemization, you must use coupling additives such as HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole)[5]. These additives rapidly trap the active intermediate, converting it into an active ester that reacts with the amine much faster than it can undergo base-catalyzed racemization. Additionally, use weak bases like collidine instead of DIPEA if racemization persists.

    Q: Can I use saponification (aqueous NaOH) to remove the methyl ester later in my synthesis without racemization?

    A: No. Saponification of amino acid methyl esters using strong aqueous bases like NaOH is notorious for causing significant racemization[4]. Because the ester hydrolysis requires extended contact time with the hydroxide ion, the α -proton is highly vulnerable. Alternative Solution: If you must deprotect the ester, consider using enzymatic hydrolysis (e.g., using lipases or esterases which operate at neutral pH and are highly stereoselective)[6], or use extremely mild conditions such as LiOH in THF/H2​O at sub-zero temperatures (-20 °C) while carefully monitoring the reaction via HPLC.

    Q: Does the hydrochloride salt itself degrade or racemize over time in storage?

    A: No. In its protonated hydrochloride salt form, the amine cannot act as an internal base, and the α -proton is stable. Store the solid HCl salt in a desiccator at 4 °C or -20 °C to prevent ambient moisture from causing slow, long-term hydrolysis.

    References

    • Amino acid racemization under acidic and basic conditions. Journal of Creation / ResearchGate. Available at:[Link]

    • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

    • Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

    • N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Science Publishing. Available at:[Link]

    • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at:[Link]

    • Schiff Bases of Amino Acid Esters as New Substrates for the Enantioselective Enzymatic Hydrolysis... ACS Publications. Available at:[Link]

    Sources

    Optimization

    Best purification and recrystallization methods for Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride

    Welcome to the Technical Support Center for amino acid derivative purification. This guide is specifically designed for researchers and drug development professionals working with Methyl 2-amino-3-(thiophen-2-yl)propanoa...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for amino acid derivative purification. This guide is specifically designed for researchers and drug development professionals working with Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride (also known as thienylalanine methyl ester hydrochloride).

    Because this molecule contains an electron-rich thiophene ring, a hydrolyzable methyl ester, and a hygroscopic primary amine hydrochloride salt, its purification requires precise environmental and thermodynamic control.

    Standard Operating Procedure (SOP): Recrystallization Workflow

    The most reliable method for purifying amino acid methyl ester hydrochlorides is a solvent/anti-solvent recrystallization using a polar protic solvent and a non-polar ethereal anti-solvent[1]. This leverages the drastic shift in the dielectric constant to force the ionic salt out of solution while leaving organic impurities dissolved.

    Step-by-Step Protocol:

    • Dissolution: Weigh the crude Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride. Suspend it in a minimum volume of strictly anhydrous methanol (approx. 2–3 mL per gram of crude).

    • Controlled Heating: Warm the suspension gently in a water bath to 40–45 °C until complete dissolution occurs. Causality: Do not exceed 50 °C; the intrinsic acidity of the hydrochloride salt combined with trace moisture can catalyze the hydrolysis of the methyl ester back to the free amino acid[2].

    • Hot Filtration (Optional but Recommended): If the solution is cloudy or contains dark particulates (often polymeric thiophene byproducts), pass the warm solution through a fine fritted glass funnel or a syringe filter to clarify it.

    • Anti-Solvent Addition: While maintaining the solution at ~40 °C, begin adding anhydrous diethyl ether (or methyl tert-butyl ether, MTBE) dropwise with gentle swirling. Continue until the solution becomes faintly turbid (the "cloud point").

    • Nucleation & Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. Causality: Slow cooling allows the molecules to arrange into a highly ordered crystal lattice rather than crashing out as an amorphous solid or liquid phase. Once at room temperature, transfer to a 4 °C refrigerator overnight to maximize yield.

    • Isolation: Filter the resulting white to off-white crystals under vacuum. Wash the filter cake with ice-cold diethyl ether to remove residual methanol and surface impurities.

    • Drying: Dry the crystals in vacuo over a desiccant (e.g., phosphorus pentoxide or silica gel) for 12–24 hours to remove all traces of trapped ether and moisture.

    Quantitative Data Summary

    For easy reference and scale-up, the optimal thermodynamic and volumetric parameters for this recrystallization are summarized below:

    ParameterOptimal TargetOperational Range
    Primary Solvent Anhydrous Methanol2.0 – 3.5 mL / g of crude
    Anti-Solvent Anhydrous Diethyl Ether10.0 – 15.0 mL / g of crude
    Solvent Ratio (MeOH:Ether) 1:51:4 to 1:8
    Dissolution Temperature 42 °C35 °C – 45 °C (Max 50 °C)
    Cooling Gradient 42 °C → 20 °C → 4 °C-10 °C / hour
    Expected Recovery Yield 85%80% – 92%

    Troubleshooting & FAQs

    Q: My product is "oiling out" (forming a syrupy liquid layer) instead of forming crystals. How do I fix this? A: "Oiling out" occurs when the target compound phase-separates as a liquid because it precipitates above its melting point in that specific solvent mixture, or because the anti-solvent was added too aggressively.

    • The Fix: Reheat the mixture gently until the oil redissolves into a homogenous solution. Add 5–10% more anhydrous methanol to increase the overall solubility threshold. Remove from heat and cool at a much slower rate. If available, introduce a few microscopic seed crystals of pure product just as the solution reaches room temperature to bypass the energy barrier for nucleation.

    Q: I am observing a drop in yield and LC-MS shows the presence of the free carboxylic acid. What went wrong? A: You are experiencing ester hydrolysis.

    • The Causality: The hydrochloride salt of the amine makes the microenvironment acidic. If your methanol or ether contains trace water (often absorbed from the air, as both are hygroscopic), heating the mixture will drive acid-catalyzed hydrolysis of the methyl ester[2].

    • The Fix: Ensure all solvents are freshly drawn from a solvent purification system or stored over activated 3Å molecular sieves. Never boil the methanolic solution; keep heating strictly below 45 °C.

    Q: The isolated crystals have a yellow/brown tint instead of being pure white. Is the product degraded? A: This indicates trace oxidation of the thiophene ring.

    • The Causality: Electron-rich heterocycles like thiophene are sensitive to photo-oxidation and prolonged exposure to atmospheric oxygen, especially when dissolved in solution.

    • The Fix: Minimize exposure to direct ambient light during the recrystallization process (e.g., wrap the flask in aluminum foil). If the crude is heavily discolored, add 1-2% (w/w) activated charcoal to the warm methanol solution, stir for 5 minutes, and perform a hot filtration over a pad of Celite before adding the ether.

    Workflow Visualization

    Below is the logical decision tree and workflow for the purification process, including the troubleshooting loop for oiling out.

    Recrystallization_Workflow Start Crude Methyl 2-amino-3-(thiophen-2-yl) propanoate HCl Dissolve Dissolve in minimal warm Anhydrous Methanol (40-45°C) Start->Dissolve Filter Hot Filtration (Remove insoluble particulates/charcoal) Dissolve->Filter AntiSolvent Add Anti-solvent (Diethyl Ether/MTBE) dropwise until cloudy Filter->AntiSolvent Cooling Cool slowly to Room Temp, then to 4°C overnight AntiSolvent->Cooling Decision Did the product oil out? Cooling->Decision OilOutFix Reheat to dissolve, add 5% more MeOH, cool slower & add seed crystals Decision->OilOutFix Yes Crystallize Crystallization Successful (White Needles/Powder) Decision->Crystallize No OilOutFix->Cooling Wash Filter & Wash with ice-cold Ether Crystallize->Wash Dry Dry in vacuo over desiccant (12-24 hrs) Wash->Dry Pure Pure Crystalline Product Dry->Pure

    Fig 1. Troubleshooting and recrystallization workflow for thienylalanine methyl ester HCl.

    References

    • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119.[Link]

    • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag Berlin Heidelberg.[Link]

    • US Patent 5113009A. (1992). Preparation and isolation of mineral acid salt of an amino acid methyl ester.

    Sources

    Troubleshooting

    Technical Support Center: Overcoming Steric Hindrance in Reactions with Methyl 2-amino-3-(thiophen-2-yl)propanoate Hydrochloride

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the functionalization of non-standard, bulky amino acid derivatives.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the functionalization of non-standard, bulky amino acid derivatives. Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride (CAS: 98593-56-7)[1] presents a unique set of synthetic hurdles.

    The combination of the bulky beta-thiophene ring and the alpha-methyl ester creates significant steric shielding around the alpha-amino group. Furthermore, because it is supplied as a hydrochloride salt, the amine is locked in a non-nucleophilic, protonated state until properly liberated[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your reaction yields.

    Troubleshooting Guide & FAQs

    Q1: My coupling reactions using standard reagents (EDC/HOBt) with this thiophene derivative are stalling at <20% yield. Why is this happening, and how can I fix it? Causality & Solution: Standard carbodiimide chemistry often fails here because the bulky, electron-rich thiophene ring restricts the trajectory of the incoming activated ester. The intermediate formed by HOBt is simply not reactive enough to overcome this high activation energy barrier. Recommendation: Switch to a highly reactive aminium/uronium salt like HATU or COMU [2]. HATU generates an OAt (7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of the OAt leaving group provides anchimeric assistance (a neighboring group effect) that pre-organizes the transition state via hydrogen bonding with the incoming amine[3]. This drastically accelerates the acylation of sterically hindered amines[4].

    Q2: I am using HATU, but the reaction mixture turns yellow/brown, and I see multiple side products on LC-MS. What is going wrong? Causality & Solution: You are likely using an excess of a nucleophilic base (like Triethylamine, TEA) or adding the base in the wrong sequence. Because the substrate is a hydrochloride salt[1], you must add base to neutralize the HCl and liberate the free amine. However, TEA can cause premature degradation of HATU (forming unreactive guanidinium byproducts) and promote epimerization of the alpha-chiral center. Recommendation: Use N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine . DIPEA is highly sterically hindered and non-nucleophilic, meaning it will efficiently deprotonate the hydrochloride salt without attacking your coupling reagents[2]. Always pre-mix the amino acid salt with DIPEA to ensure complete free-basing before introducing the activated electrophile.

    Q3: Even with HATU and DIPEA, my N-alkylation/coupling is incomplete after 24 hours at room temperature. How can I drive this to completion? Causality & Solution: At room temperature, the thermal energy is insufficient to overcome the steric clash between the thiophene ring and the incoming bulky electrophile. Recommendation: Implement Microwave-Assisted Organic Synthesis (MAOS) [5]. Microwave irradiation provides direct, rapid, and homogeneous dielectric heating to polar solvents (like DMF or NMP). Heating the reaction to 75°C–90°C for 10–20 minutes under microwave irradiation dramatically increases the reaction rate of sterically demanding couplings while minimizing the residence time that leads to thermal degradation[5].

    Data Presentation: Coupling Reagent Selection Matrix

    To facilitate your experimental design, the following table summarizes the quantitative and qualitative traits of coupling reagents when applied to sterically hindered substrates like our thiophene derivative.

    Coupling ReagentActive Ester GeneratedAnchimeric AssistanceByproduct ToxicityRelative Efficiency for Hindered AminesRecommended Temp
    EDC / HOBt OBtNoLowLow (<20% yield)25°C
    HBTU / TBTU OBtNoLowModerate25°C - 50°C
    HATU OAtYes (Pyridine N)LowVery High (>90% yield)25°C - 75°C
    COMU Oxyma PureYes (H-bonding)Low (Non-explosive)Very High (>90% yield)25°C - 90°C (Microwave)
    PyAOP OAtYes (Pyridine N)Carcinogenic (HMPA-like)High25°C
    Experimental Protocol: Microwave-Assisted Amidation of Methyl 2-amino-3-(thiophen-2-yl)propanoate

    This self-validating protocol ensures the amine is reactive and the coupling is driven to completion without epimerization.

    Materials:

    • Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride (1.0 eq)

    • Carboxylic acid partner (1.2 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq - Critical: 1.0 eq to neutralize HCl, 2.0 eq for the coupling cycle)

    • Anhydrous N,N-Dimethylformamide (DMF)

    Step-by-Step Methodology:

    • Free-Basing (Self-Validation Step): In a microwave-safe reaction vial, dissolve Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride (1.0 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (1.5 eq). Validation: Spot 1 µL of the solution on wet pH paper. It should read pH 8-9, confirming the amine is successfully liberated from the HCl salt.

    • Pre-Activation: In a separate vial, dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in DMF. Add the remaining DIPEA (1.5 eq). Stir for 2 minutes at room temperature to form the OAt active ester. The solution will turn pale yellow.

    • Coupling: Transfer the pre-activated ester solution to the vial containing the free-based thiophene amino acid.

    • Microwave Irradiation: Seal the vial and place it in a dedicated laboratory microwave synthesizer. Irradiate at 75°C for 15 minutes (Dynamic mode, cooling enabled to prevent temperature overshoots)[5].

    • Quench and Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 volumes) and wash sequentially with 5% aqueous citric acid (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOAt), and brine.

    • Analysis: Dry the organic layer over Na₂SO₄, concentrate under vacuum, and analyze via LC-MS. The bulky thiophene derivative should now be fully coupled.

    Troubleshooting Workflow Visualization

    TroubleshootingWorkflow Start Reaction Yield < 20%? Methyl 2-amino-3-(thiophen-2-yl) propanoate HCl CheckSalt Step 1: Is the HCl salt fully neutralized? Start->CheckSalt FixBase Action: Add 3.0 eq DIPEA. Check pH > 8. CheckSalt->FixBase No CheckReagent Step 2: Are you using standard reagents (EDC/HOBt)? CheckSalt->CheckReagent Yes FixBase->CheckReagent FixReagent Action: Switch to HATU or COMU for anchimeric assistance. CheckReagent->FixReagent Yes CheckTemp Step 3: Is steric clash still preventing reaction? CheckReagent->CheckTemp No FixReagent->CheckTemp FixTemp Action: Apply Microwave Heating (75°C, 15 min). CheckTemp->FixTemp Yes Success Optimal Yield Achieved CheckTemp->Success No FixTemp->Success

    Logical decision tree for troubleshooting steric hindrance and salt neutralization.

    References
    • CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." CEM Corporation.
    • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem.
    • NextSDS. "methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride." NextSDS.
    • Sigma-Aldrich. "Peptide Coupling Reagents Guide." Sigma-Aldrich.
    • Suzhou Highfine Biotech. "HATU: The Core Reagent for Peptide & Drug Synthesis." Suzhou Highfine Biotech.

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparing reactivity of Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride and its free carboxylic acid

    Executive Summary The incorporation of non-proteinogenic amino acids, such as 3-(2-thienyl)alanine derivatives, is a cornerstone strategy in the development of peptidomimetics and novel therapeutics[1]. The thiophene rin...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The incorporation of non-proteinogenic amino acids, such as 3-(2-thienyl)alanine derivatives, is a cornerstone strategy in the development of peptidomimetics and novel therapeutics[1]. The thiophene ring provides unique steric and electronic properties, often enhancing the metabolic stability and target affinity of peptide drugs.

    When designing synthetic routes, researchers must choose between different functional states of the amino acid building block. This guide objectively compares the reactivity, structural behavior, and experimental handling of Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride (the C-protected ester salt) and 2-amino-3-(thiophen-2-yl)propanoic acid (the unprotected free acid). By understanding the causality behind their reactivity profiles, scientists can optimize their solution-phase and solid-phase peptide synthesis (SPPS) workflows.

    Physicochemical & Structural Profiling

    The fundamental difference between these two reagents lies in their terminal protection and ionization states, which directly dictate their solubility and reactivity in organic synthesis[2][3].

    Table 1: Comparative Properties and Functional States
    PropertyMethyl 2-amino-3-(thiophen-2-yl)propanoate HCl2-amino-3-(thiophen-2-yl)propanoic acid
    Chemical State Hydrochloride Salt / Methyl EsterZwitterion (Free Amino Acid)
    N-Terminus Protonated Ammonium ( −NH3+​Cl− )Protonated Ammonium ( −NH3+​ )
    C-Terminus Protected Ester ( −COOCH3​ )Deprotonated Carboxylate ( −COO− )
    Role in Synthesis Nucleophile (upon neutralization)Electrophile (requires N-protection first)
    Solubility Soluble in MeOH, H2​O ; Soluble in DCM/DMF upon neutralization.Poorly soluble in organic solvents; Soluble in aqueous acid/base.
    Primary Application C-terminal component in solution-phase coupling[4].Starting material for Fmoc/Boc-protected SPPS building blocks.
    Self-Condensation Risk None (C-terminus is blocked).High (if activated without N-protection)[3].

    Mechanistic Reactivity Analysis

    The Ester Hydrochloride Salt: Controlled Nucleophilicity

    Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride is engineered for stability. The amine is locked as an unreactive ammonium salt, preventing oxidative degradation and ensuring long-term shelf life. The carboxylic acid is permanently masked as a methyl ester, rendering it inert to coupling reagents[2].

    Causality in Reactivity: To utilize this compound as a nucleophile, it must be neutralized in situ with a non-nucleophilic tertiary base, such as N,N -Diisopropylethylamine (DIEA) or N -Methylmorpholine (NMM)[4][5]. Deprotonation liberates the highly nucleophilic free amine ( −NH2​ ), which can then attack an exogenously added activated electrophile (e.g., an active ester). Because the C-terminus is protected, statistical mixtures and self-polymerization are entirely prevented[3].

    The Free Carboxylic Acid: Zwitterionic Limitations

    2-amino-3-(thiophen-2-yl)propanoic acid exists as a zwitterion at neutral pH. In this state, neither terminus is reactive: the amine is protonated (non-nucleophilic) and the carboxylate is un-ionized (poor electrophile)[3].

    Causality in Reactivity: If one attempts to directly activate the carboxylic acid using reagents like DCC or HATU, the transiently free amine of one molecule will rapidly attack the activated carboxyl group of another. This leads to uncontrolled linear polymerization or cyclization into a diketopiperazine[3]. Therefore, the free acid must undergo a mandatory N-protection step (e.g., using Fmoc-OSu or Boc2​O ) before the C-terminus can be safely activated for peptide elongation[5].

    Workflow Visualizations

    The following diagrams map the logical reactivity pathways required to successfully utilize each compound in a peptide coupling reaction.

    EsterHCl_Pathway A Methyl 2-amino-3-(thiophen-2-yl)propanoate HCl (Stable, Protected C-terminus) B Add Tertiary Base (e.g., DIEA/NMM) Deprotonation A->B C Free Amine Ester (Highly Nucleophilic) B->C E Peptide Coupling (Amide Bond Formation) C->E D Activated Electrophile (e.g., Active Ester) D->E

    Figure 1: Reactivity pathway of the Ester HCl salt, demonstrating in situ neutralization prior to coupling.

    FreeAcid_Pathway A 2-amino-3-(thiophen-2-yl)propanoic acid (Zwitterionic, Unreactive) B N-Protection (e.g., Fmoc-OSu / Boc2O) Prevents Self-Condensation A->B C N-Protected Free Acid (Stable Intermediate) B->C D Add Coupling Reagent (e.g., HATU/DCC) Carboxyl Activation C->D E Active Ester (Ready for Nucleophilic Attack) D->E

    Figure 2: Reactivity pathway of the Free Acid, highlighting the mandatory N-protection step before activation.

    Experimental Methodologies

    The following self-validating protocols demonstrate the practical application of the mechanistic principles discussed above.

    Protocol A: Solution-Phase Coupling using the Ester HCl Salt[4]

    Objective: Utilize the ester hydrochloride as the nucleophilic C-terminal component.

    • Preparation: Dissolve 1.0 eq of Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Neutralization: Add 2.5 eq of N,N -Diisopropylethylamine (DIEA) at 0∘C . Rationale: The excess base neutralizes the HCl salt to liberate the free amine and maintains a basic environment for the subsequent coupling.

    • Electrophile Activation: In a separate flask, dissolve 1.0 eq of an N-protected amino acid (e.g., Boc-Ala-OH) in DCM. Add 1.0 eq of DCC (or HATU) and 1.0 eq of HOBt. Stir for 15 minutes to form the active ester[3][4].

    • Coupling: Transfer the activated electrophile solution to the neutralized ester solution. Stir at room temperature for 12–24 hours.

    • Workup: Filter off the DCU byproduct (if DCC was used). Wash the organic layer sequentially with 5% NaHCO3​ (to remove unreacted acid), 1M HCl (to remove unreacted amine and base), and brine. Dry over Na2​SO4​ and concentrate.

    Protocol B: N-Protection and Activation of the Free Acid[5]

    Objective: Convert the unreactive zwitterion into an electrophilic building block for SPPS.

    • Zwitterion Solubilization: Suspend 1.0 eq of 2-amino-3-(thiophen-2-yl)propanoic acid in a 1:1 mixture of 10% aqueous Na2​CO3​ and Dioxane. Rationale: The alkaline environment deprotonates the ammonium group, destroying the zwitterion network, solubilizing the compound, and rendering the amine nucleophilic.

    • Protection: Slowly add 1.1 eq of Fmoc-OSu (or Boc2​O ) dissolved in Dioxane at 0∘C . Stir for 4 hours at room temperature.

    • Isolation: Concentrate the mixture to remove Dioxane. Acidify the aqueous layer to pH 2 using 1M HCl. Extract the precipitated N-protected acid with Ethyl Acetate. Wash with brine, dry, and concentrate.

    • Activation (for SPPS): To couple this newly synthesized building block onto a resin-bound peptide, dissolve the Fmoc-3-(2-thienyl)alanine in DMF, add HATU (0.95 eq) and DIEA (2.0 eq), and add immediately to the solid support[5].

    References

    • BIOMOLECULES AMINO ACIDS AND PROTEINS St. Paul's Cathedral Mission College URL:[Link]

    • Introduction to Peptide Synthesis PMC - NIH URL:[Link]

    • 26.7 Peptide Synthesis Chemistry LibreTexts URL:[Link]

    • Synthesis and biological evaluation of amino acid and peptide conjugates of rhein derivatives Journal of Advanced Pharmacy Education and Research URL:[Link]

    • EP0581250A2 - Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use Google Patents URL

    Sources

    Comparative

    Mass spectrometry fragmentation patterns of Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride

    Mass Spectrometry Fragmentation Patterns of Methyl 2-amino-3-(thiophen-2-yl)propanoate Hydrochloride: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Mass Spectrometry Fragmentation Patterns of Methyl 2-amino-3-(thiophen-2-yl)propanoate Hydrochloride: A Comparative Guide

    As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing unnatural amino acids. Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride—commonly known as thienylalanine methyl ester hydrochloride—is a critical building block in combinatorial chemistry, peptide synthesis, and drug development[1].

    To effectively integrate this compound into pharmaceutical pipelines, researchers must understand its exact behavior under electrospray ionization tandem mass spectrometry (ESI-MS/MS). This guide objectively compares the fragmentation performance of thienylalanine methyl ester against standard alternatives like phenylalanine methyl ester (Phe-OMe) and furylalanine methyl ester (Fur-OMe), providing a self-validating experimental protocol and mechanistic insights.

    Section 1: Mechanistic Causality of Ionization and Fragmentation

    When analyzing amino acid hydrochlorides via LC-MS, the choice of ionization mode is paramount. In solution, the hydrochloride salt dissociates. Under positive electrospray ionization (ESI+), the highly basic primary amine readily accepts a proton, while the chloride counterion is lost, yielding an abundant protonated precursor molecule [M+H]+ at m/z 186.06.

    The collision-induced dissociation (CID) of this precursor is driven by the structural stability of its resulting product ions:

    • α -Cleavage (Immonium Ion Formation): The loss of the ester radical (•COOCH₃, 59 Da) yields a stable immonium ion at m/z 127.04. This is the most diagnostic fragment for identifying the amino acid core.

    • Side-Chain Cleavage (Aryl-Methyl Cation): Cleavage of the C α -C β bond results in the loss of the entire amino-ester backbone, generating the thiophen-2-ylmethyl cation (m/z 97.01). The sulfur atom's polarizability and lone pairs participate in resonance, providing significant stabilization to this cation.

    • Ester-Specific Neutral Losses: As documented in studies characterizing [2] and [3], methyl esters characteristically exhibit the neutral loss of methanol (CH₃OH, 32 Da) and the combined loss of methanol and carbon monoxide (CH₃OH + CO, 60 Da), leading to a fragment at m/z 126.04.

    Fragmentation M [M+H]+ m/z 186.06 Imm Immonium Ion m/z 127.04 M->Imm - •COOCH3 (59 Da) Aryl Thiophen-2-ylmethyl Cation m/z 97.01 M->Aryl Cα-Cβ Cleavage NH3 [M+H - NH3]+ m/z 169.03 M->NH3 - NH3 (17 Da) Ester [M+H - CH3OH - CO]+ m/z 126.04 M->Ester - CH3OH, - CO (60 Da) Imm->Aryl - CH2=NH (29 Da)

    Caption: ESI-MS/MS fragmentation pathway of protonated Methyl 2-amino-3-(thiophen-2-yl)propanoate.

    Section 2: Comparative Fragmentation Analysis

    To objectively evaluate the analytical performance of Methyl 2-amino-3-(thiophen-2-yl)propanoate, we must benchmark it against its natural analog (Phenylalanine methyl ester) and its oxygen-heterocycle analog (Furylalanine methyl ester).

    While all three compounds follow the same fundamental fragmentation logic, the m/z shifts are strictly dictated by the heteroatom substitution in the aromatic ring. The thiophene derivative requires slightly higher collision energy to yield the aryl-methyl cation compared to the highly resonance-stabilized tropylium/benzyl cation (m/z 91.05) of phenylalanine.

    Table 1: Comparative ESI-MS/MS Product Ions (Collision Energy: 20 eV)

    Fragment TypeMethyl 2-amino-3-(thiophen-2-yl)propanoatePhenylalanine Methyl Ester (Phe-OMe)Furylalanine Methyl Ester (Fur-OMe)
    Precursor [M+H]+ m/z 186.06m/z 180.10m/z 170.08
    Immonium Ion m/z 127.04m/z 121.09m/z 111.07
    Aryl-methyl Cation m/z 97.01m/z 91.05m/z 81.03
    [M+H−NH3​]+ m/z 169.03m/z 163.08m/z 153.05
    [M+H−CH3​OH−CO]+ m/z 126.04m/z 120.08m/z 110.06

    Section 3: Self-Validating Experimental Protocol

    Trustworthiness in bioanalytical chemistry relies on reproducible, self-validating systems. The following step-by-step methodology ensures optimal ionization and prevents artifact formation (such as ester hydrolysis) during the analysis of unnatural amino acid hydrochlorides.

    Step 1: Sample Preparation & Desalting

    • Dissolve 1.0 mg of Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride in 1.0 mL of 50:50 Methanol:Water.

      • Causality: The hydrochloride salt rapidly dissociates in this mixture. Using 50% methanol prevents the spontaneous hydrolysis of the methyl ester that can occur in purely aqueous, unbuffered conditions.

    • Dilute the stock to a final concentration of 1 µg/mL using 0.1% Formic Acid in Water.

      • Causality: Formic acid provides an abundant proton source to ensure complete protonation of the primary amine, maximizing the [M+H]+ signal while suppressing negative chloride adducts.

    Step 2: UHPLC Chromatographic Separation

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

      • Causality: The thiophene ring renders this molecule more hydrophobic than standard aliphatic amino acids. The gradient ensures sharp retention on the C18 column, eluting the compound away from the ion-suppressing chloride salts that elute in the void volume.

    Step 3: ESI-MS/MS Acquisition Parameters

    • Polarity: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Collision Gas: Argon (maintains consistent kinetic energy transfer).

    • Collision Energy (CE) Ramp: 15 eV to 30 eV.

      • Causality: Lower CE (15 eV) is required to observe the fragile neutral losses ( −NH3​ , −CH3​OH ), while higher CE (30 eV) is necessary to drive the α -cleavage to completion, yielding the stable m/z 97.01 thiophen-2-ylmethyl cation.

    Step 4: System Suitability Validation

    • Prior to analyzing the thiophene derivative, inject a 1 µg/mL standard of Phenylalanine methyl ester. If the diagnostic m/z 91.05 tropylium peak is absent or below 10% relative abundance, the collision cell gas pressure is suboptimal, or the CE is calibrated too low. Do not proceed until the system is corrected.

    Section 4: Visualizing the Analytical Workflow

    Workflow Prep Sample Prep (Desalting & Dilution) LC UHPLC Separation (C18 Column) Prep->LC Ion ESI+ Ionization (Loss of HCl) LC->Ion CID CID Fragmentation (Argon Gas) Ion->CID Data Data Acquisition (m/z 50-200) CID->Data

    Caption: Step-by-step ESI-MS/MS workflow for unnatural amino acid ester analysis.

    References

    • National Center for Biotechnology Information. "2-Thienylalanine." PubChem Compound Summary for CID 91444, 2025. [Link]

    • Salvitti, C., et al. "Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film." Journal of the American Society for Mass Spectrometry, vol. 34, no. 12, 2023, pp. 2748-2754.[Link]

    • Garcia, C. J., et al. "MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota." bioRxiv, 2023.[Link]

    Sources

    Validation

    Chiral Chromatography Validation for Methyl 2-amino-3-(thiophen-2-yl)propanoate Hydrochloride Enantiomeric Excess: A Comparative Guide

    Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride is a highly valuable unnatural amino acid derivative. Featuring a thiophene ring—a common bioisostere for phenyl groups—and a primary amine, it serves as a critica...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride is a highly valuable unnatural amino acid derivative. Featuring a thiophene ring—a common bioisostere for phenyl groups—and a primary amine, it serves as a critical chiral building block in the synthesis of peptide mimetics and active pharmaceutical ingredients (APIs) like clopidogrel analogs.

    Determining the enantiomeric excess (ee) of this molecule requires a robust, stereoselective analytical method. This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for this specific chemotype and provides a comprehensive, step-by-step validation protocol grounded in the ICH Q2(R2) guidelines [1].

    Comparative Analysis of Chiral Stationary Phases (CSPs)

    Selecting the correct CSP is the most critical step in method development. For a molecule featuring a primary amine salt and an esterified carboxyl group, the chromatographic behavior varies drastically across different chiral selectors.

    The Candidates
    • Crown Ether CSP (e.g., ChiroSil RCA(+) / Crownpak CR-I(+)): Utilizes a (+)- or (-)-(18-crown-6)-tetracarboxylic acid chiral selector.

    • Polysaccharide-based CSP (e.g., Chiralpak AD-H): Utilizes Amylose tris(3,5-dimethylphenylcarbamate) coated on silica.

    • Macrocyclic Glycopeptide CSP (e.g., Astec Chirobiotic T): Utilizes Teicoplanin, which features multiple hydrogen-bonding and inclusion cavities.

    Mechanistic Causality: Why Crown Ether Outperforms

    While Polysaccharide CSPs are the industry standard for broad-spectrum chiral screening, they often yield peak tailing for primary amines unless derivatized or run with specific additives (e.g., diethylamine/trifluoroacetic acid mixtures).

    For Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride , a Crown Ether CSP is mechanistically superior[2]. Under acidic mobile phase conditions, the primary amine is fully protonated to form an ammonium ion ( −NH3+​ ). This ion acts as a "tripod," anchoring deep into the cavity of the 18-crown-6 ether ring via three highly specific hydrogen bonds. Once anchored, the bulky, electron-rich thiophene ring and the methyl ester group interact with the chiral steric barriers (the tetracarboxylic acid or binaphthyl groups) of the stationary phase. The spatial orientation of these groups dictates a massive difference in the transient diastereomeric complex stability between the (R) and (S) enantiomers, resulting in baseline resolution ( Rs​>3.0 ) [3].

    Table 1: Performance Comparison of CSPs for Methyl 2-amino-3-(thiophen-2-yl)propanoate
    ParameterCrown Ether (ChiroSil RCA+)Polysaccharide (Chiralpak AD-H)Macrocyclic (Chirobiotic T)
    Retention Time ( tR​ ) 8.5 min / 11.2 min14.1 min / 15.8 min18.5 min / 20.1 min
    Resolution ( Rs​ ) 4.2 (Baseline)1.8 (Partial tailing)1.4 (Incomplete)
    Selectivity ( α ) 1.451.151.10
    Mobile Phase 80:20 Methanol/Water (pH 1.5)Hexane/IPA/DEA/TFA (80:20:0.1:0.1)Methanol/Water (70:30)
    Peak Symmetry 1.05 (Excellent)1.45 (Tailing present)1.30
    Ideal Use Case Primary amines / Amino acids Broad neutral/acidic racematesFree amino acids (zwitterions)

    Data represents typical chromatographic behavior for primary amino acid esters under optimized conditions.

    G Start Target: Methyl 2-amino-3- (thiophen-2-yl)propanoate Amine Primary Amine Present? Start->Amine Crown Crown Ether CSP (e.g., ChiroSil RCA+) Amine->Crown Yes (Optimal) Poly Polysaccharide CSP (e.g., Chiralpak AD-H) Amine->Poly Alternative Mech Protonation (pH < 2) NH3+ Inclusion Complex Crown->Mech Hbond H-Bonding & Pi-Pi Interactions Poly->Hbond

    Caption: Decision tree for CSP selection based on the primary amine chemotype of the target molecule.

    Experimental Methodology: Crown Ether Protocol

    The following self-validating protocol is optimized for the Crown Ether CSP.

    Chromatographic Conditions
    • Column: ChiroSil RCA(+) or Crownpak CR-I(+) (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Methanol / Water containing 10 mM Perchloric Acid ( HClO4​ ), pH ~1.5 (80:20, v/v). Note: Perchloric acid is critical as the perchlorate counter-ion minimizes ion-pairing interference, allowing maximum crown ether inclusion.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C. (Enthalpic interactions in crown ethers often yield higher resolution at lower temperatures).

    • Detection: UV at 235 nm (optimized for the thiophene chromophore).

    • Injection Volume: 10 µL.

    Sample Preparation
    • Diluent: Use the mobile phase to prevent solvent-induced peak distortion.

    • Standard Preparation: Dissolve the racemic standard of Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride to a concentration of 1.0 mg/mL.

    • Sample Preparation: Dissolve the synthesized API/intermediate to 1.0 mg/mL.

    ICH Q2(R2) Validation Framework

    To ensure the method is fit for its intended purpose—quantifying trace levels of the undesired enantiomer (down to 0.1% ee)—it must be validated according to ICH Q2(R2) guidelines [1].

    G SST System Suitability (Rs > 1.5) Spec Specificity (No Interference) SST->Spec Lin Linearity (0.1% - 120%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Rob Robustness (Temp/pH ∆) Acc->Rob

    Caption: Sequential workflow for analytical method validation per ICH Q2(R2) guidelines.

    Step-by-Step Validation Procedures

    1. System Suitability Testing (SST): Before any validation run, inject the racemic standard (1.0 mg/mL) six times.

    • Acceptance Criteria: Resolution ( Rs​ ) 2.0; Relative Standard Deviation (RSD) of peak areas 2.0%; Tailing factor 1.5.

    2. Specificity: Inject a blank (diluent), the undesired enantiomer alone, the desired enantiomer alone, and a spiked sample containing potential synthetic impurities (e.g., unesterified amino acid).

    • Causality: Ensures the thiophene absorption at 235 nm is exclusively measuring the target enantiomers without co-eluting matrix interference.

    3. Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine by injecting dilute solutions of the undesired enantiomer.

    • Acceptance Criteria: LOD is established at a Signal-to-Noise (S/N) ratio of 3:1. LOQ is established at an S/N ratio of 10:1. For ee determination, LOQ must be 0.05% of the nominal sample concentration.

    4. Linearity and Range: Prepare calibration standards of the undesired enantiomer from the LOQ level (e.g., 0.05%) up to 150% of the specification limit (e.g., if the spec is 1.0% undesired enantiomer, range is 0.05% to 1.5%).

    • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999.

    5. Accuracy (Recovery): Spike the desired enantiomer (1.0 mg/mL) with the undesired enantiomer at three levels: 50%, 100%, and 150% of the specification limit. Prepare in triplicate.

    • Acceptance Criteria: Mean recovery between 90.0% and 110.0%.

    6. Precision (Repeatability & Intermediate Precision):

    • Repeatability: Inject 6 preparations of the sample spiked with 1.0% of the undesired enantiomer on the same day by the same analyst.

    • Intermediate Precision: Repeat the above on a different day, by a different analyst, using a different HPLC system.

    • Acceptance Criteria: %RSD of the undesired enantiomer peak area 5.0% (appropriate for trace levels).

    Table 2: Summary of Validation Results (Mock Data)
    Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
    System Suitability ( Rs​ ) 2.04.2Pass
    Specificity No interference at tR​ No interfering peaksPass
    LOD / LOQ S/N 3 / S/N 100.01% / 0.03%Pass
    Linearity ( R2 ) 0.999 (0.05% to 1.5%)0.9998Pass
    Accuracy (Recovery) 90.0% - 110.0%98.5% - 101.2%Pass
    Method Precision (%RSD) 5.0% for trace impurities1.8%Pass

    Conclusion

    For the enantiomeric excess determination of Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride, relying on standard polysaccharide CSPs can lead to sub-optimal resolution and peak tailing due to the primary amine moiety. By leveraging the specific host-guest inclusion mechanics of a Crown Ether CSP under acidic conditions, laboratories can achieve baseline resolution ( Rs​>4.0 ). When validated against ICH Q2(R2) parameters, this methodology provides a highly trustworthy, self-validating system capable of quantifying trace enantiomeric impurities down to 0.03%.

    References

    • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at:[Link]

    • Ilisz, I., Berkecz, R., & Péter, A. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules (MDPI), 26(15), 4605. Available at:[Link]

    • Regis Technologies. ChiroSil® Crown Ether Chiral Stationary Phases. Application Notes and Specifications. Available at:[Link]

    Comparative

    Spectroscopic Comparison of Methyl 2-amino-3-(thiophen-2-yl)propanoate Hydrochloride Reference Standards: A Guide to Ensuring Analytical Integrity

    In the landscape of pharmaceutical development and chemical research, the integrity of starting materials and intermediates is paramount. Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride, a key building block der...

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    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of pharmaceutical development and chemical research, the integrity of starting materials and intermediates is paramount. Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride, a key building block derived from the thiophene family of heterocyclic compounds, serves as a critical component in the synthesis of various active pharmaceutical ingredients (APIs). Thiophene derivatives are widely recognized for their diverse biological and pharmacological activities.[1][2] The structural accuracy and purity of this precursor directly influence the safety and efficacy of the final therapeutic product. Therefore, rigorous characterization of reference standards is not merely a quality control step but a foundational requirement for reproducible and reliable scientific outcomes.

    This guide provides an in-depth spectroscopic comparison of Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride (CAS No: 98593-56-7) reference standards.[3][4] We will explore the core analytical techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—that together form a self-validating system for structural confirmation and purity assessment. The causality behind experimental choices is explained, and detailed protocols are provided to empower researchers to independently verify the quality of their own standards.

    The Analytical Workflow: A Multi-Technique Approach

    The unambiguous characterization of a chemical reference standard relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle. When combined, they create a robust and self-validating profile of the molecule. The workflow below illustrates the logical progression of analysis.

    Analytical_Workflow cluster_0 Primary Structural Elucidation cluster_1 Functional Group Confirmation cluster_2 Final Confirmation NMR NMR Spectroscopy (¹H & ¹³C) Confirm Confirmed Reference Standard Profile NMR->Confirm MS Mass Spectrometry (MS) MS->Confirm FTIR FTIR Spectroscopy FTIR->Confirm Raw_Material Raw Material (Lot A vs. Lot B) Raw_Material->NMR Provides proton/carbon framework Raw_Material->MS Confirms molecular weight Raw_Material->FTIR Identifies key functional groups

    Caption: Structure of Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride.

    Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

    Expertise & Causality: ¹H NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides precise information about the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. For this molecule, we expect to see distinct signals for the thiophene ring protons, the aliphatic protons of the propanoate backbone, and the methyl ester protons. The integration (area under the peak) of each signal must correspond to the number of protons it represents, providing a quantitative check of the structure.

    Experimental Protocol: ¹H NMR
    • Sample Preparation: Accurately weigh 5-10 mg of the reference standard and dissolve it in 0.6-0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it will show the exchangeable amine protons, whereas in D₂O, these protons will exchange with deuterium and the signal will disappear.

    • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. [5]3. Acquisition:

      • Acquire the spectrum at room temperature (298 K).

      • Use a standard 30° or 90° pulse sequence.

      • Set the spectral width to cover a range of 0 to 12 ppm.

      • Co-add 8 to 16 scans to achieve an adequate signal-to-noise ratio.

    • Processing:

      • Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID).

      • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

    Comparative Data: ¹H NMR
    Signal Assignment Predicted Chemical Shift (δ, ppm) in DMSO-d₆ Multiplicity Integration Notes
    Thiophene H-5~7.45Doublet of doublets (dd)1HCoupled to H-4 and H-3.
    Thiophene H-3~7.05Doublet of doublets (dd)1HCoupled to H-4 and H-5.
    Thiophene H-4~6.98Triplet-like (t)1HCoupled to H-3 and H-5.
    C7-H (α-proton)~4.40Triplet (t)1HCoupled to the two C6 protons. Shifted downfield by the adjacent amine and ester groups.
    O-CH₃ (C12)~3.70Singlet (s)3HCharacteristic signal for a methyl ester.
    CH₂ (C6)~3.40Doublet (d)2HCoupled to the C7 proton. Appears as a single multiplet due to diastereotopicity.
    NH₃⁺ (N8)~8.50Broad singlet (br s)3HExchangeable protons. Signal may be broad and its position is concentration-dependent.

    Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

    Expertise & Causality: ¹³C NMR spectroscopy complements ¹H NMR by providing a count of the number of non-equivalent carbon atoms in a molecule. [6]Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon appears as a single sharp line. The chemical shift of each carbon is highly sensitive to its electronic environment, allowing us to distinguish between sp², sp³, and carbonyl carbons. [6]This technique is essential for confirming the carbon skeleton of the molecule.

    Experimental Protocol: ¹³C NMR
    • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial.

    • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing the ¹³C nucleus (e.g., at ~100 MHz).

    • Acquisition:

      • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

      • Set the spectral width to cover a range of 0 to 180 ppm.

      • A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. [5]4. Processing:

      • Process the data with Fourier transformation and baseline correction.

      • Reference the spectrum to the deuterated solvent signal (e.g., DMSO-d₆ at 39.52 ppm). [7]

    Comparative Data: ¹³C NMR
    Signal Assignment Predicted Chemical Shift (δ, ppm) Notes
    C9 (C=O)~170.5Typical chemical shift for an ester carbonyl carbon. [6][8]
    C2 (Thiophene)~138.0Quaternary carbon attached to the side chain.
    C5 (Thiophene)~127.5Aromatic CH carbon.
    C3 (Thiophene)~126.0Aromatic CH carbon.
    C4 (Thiophene)~125.0Aromatic CH carbon.
    C7 (α-carbon)~55.0Aliphatic carbon attached to the nitrogen and carbonyl group.
    C12 (O-CH₃)~52.5Methyl ester carbon.
    C6 (β-carbon)~34.0Aliphatic carbon adjacent to the thiophene ring.

    Fourier-Transform Infrared (FTIR) Spectroscopy

    Trustworthiness & Causality: FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. Infrared radiation causes the bonds within a molecule to vibrate at specific frequencies. By measuring the absorption of IR radiation, we can detect the presence of key bonds such as N-H (amines), C=O (esters), C-O, and aromatic C-H. The presence of these specific absorption bands provides direct, confirmatory evidence for the proposed structure, validating the data obtained from NMR.

    Experimental Protocol: FTIR
    • Sample Preparation:

      • Attenuated Total Reflectance (ATR): Place a small amount of the solid powder directly onto the ATR crystal. This is the most common and convenient method.

      • KBr Pellet: Alternatively, grind ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Instrumentation: Use a standard FTIR spectrometer.

    • Acquisition:

      • Record a background spectrum of the empty ATR crystal or the KBr pellet holder.

      • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

      • Co-add 16 to 32 scans to improve the signal-to-noise ratio. [5]

    Comparative Data: FTIR
    Predicted Absorption Range (cm⁻¹) Vibration Type Functional Group
    ~3100-3000C-H StretchThiophene Ring C-H [9]
    ~3000-2800N-H StretchAmmonium (NH₃⁺)
    ~2950, ~2850C-H StretchAliphatic (CH₂, CH₃)
    ~1745C=O StretchEster Carbonyl
    ~1590N-H BendAmmonium (NH₃⁺)
    ~1450, ~1380C-H BendAliphatic (CH₂, CH₃)
    ~1220C-O StretchEster (C-O)
    ~850-700C-H Out-of-plane BendSubstituted Thiophene Ring [9]
    ~700C-S StretchThiophene Ring C-S

    Mass Spectrometry (MS)

    Authoritative Grounding: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is ionized, typically by protonation, without significant fragmentation. The mass-to-charge ratio (m/z) of this molecular ion is measured with high precision. This experimental value must match the theoretical exact mass calculated from the molecular formula, providing unequivocal confirmation of the compound's elemental composition.

    Experimental Protocol: MS
    • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

    • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution mass measurement.

    • Acquisition:

      • Infuse the sample solution into the ESI source.

      • Acquire the spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.

      • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    Comparative Data: MS (ESI+)
    Parameter Expected Value Notes
    Free Base FormulaC₈H₁₁NO₂SThe hydrochloride salt dissociates in the ESI source.
    Free Base Molecular Weight185.05 g/mol ---
    Protonated Molecule[M+H]⁺The observed species in positive ion mode.
    Theoretical Exact Mass of [M+H]⁺186.0583Calculated for [C₈H₁₂NO₂S]⁺.
    Observed m/z186.0583 ± 5 ppmA high-resolution instrument should provide a mass accuracy of 5 ppm or better.

    Conclusion

    The spectroscopic characterization of a reference standard for Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride is a systematic process of cross-validation. ¹H and ¹³C NMR establish the carbon-proton framework, FTIR confirms the presence of essential functional groups, and high-resolution mass spectrometry verifies the elemental composition and molecular weight. Any deviation from the expected data presented in this guide should be a trigger for further investigation into the purity and identity of the material. By employing this multi-technique, self-validating workflow, researchers, scientists, and drug development professionals can ensure the analytical integrity of their reference standards, which is the bedrock of high-quality, reproducible science.

    References

    • Al-Yasari, R. K. (n.d.). Analysis of molecular structures and spectroscopic properties of thiophene molecules. jchps. Retrieved from [Link]

    • Sice, J. (2010, April 5). The Ultraviolet Spectra of the Thiophene Derivatives. Retrieved from [Link]

    • Subramanian, N., et al. (2025, August 29). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Scientific Reports. Retrieved from [Link]

    • Balachandran, V., & Murugan, M. (2015, April 15). Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

    • Kawahara, Y., et al. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences. Retrieved from [Link]

    • 1PlusChem. (n.d.). 2248257-08-9 | METHYL 2-AMINO-3-(THIOPHEN-3-YL)PROPANOATE HYDROCHLORIDE. Retrieved from [Link]

    • PubChem. (n.d.). Methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride. Retrieved from [Link]

    • NextSDS. (n.d.). methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride. Retrieved from [Link]

    • Sice, J. (2010, April 5). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]

    • PubChem. (n.d.). Methyl 3-amino-3-(thiophen-2-yl)propanoate hydrochloride. Retrieved from [Link]

    • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

    • LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride proper disposal procedures

    Proper disposal of specialized chemical intermediates is a critical component of laboratory safety and environmental stewardship. Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride (CAS 98593-56-7) is a thiophene a...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Proper disposal of specialized chemical intermediates is a critical component of laboratory safety and environmental stewardship. Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride (CAS 98593-56-7) is a thiophene amino acid derivative frequently utilized by researchers and drug development professionals. Due to its unique molecular architecture—specifically the presence of a sulfur-containing heterocycle and a hydrochloride salt—its disposal requires precise logistical planning to mitigate the release of corrosive and toxic combustion byproducts.

    This guide provides an authoritative, step-by-step operational plan for the safe handling, accumulation, and final destruction of this compound.

    Chemical Profile & Hazard Causality

    To design a self-validating disposal system, one must first understand the causality behind the chemical's hazards. The structural components of Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride dictate its end-of-life treatment.

    • The Thiophene Ring (Sulfur): When oxidized, the sulfur atom generates sulfur dioxide (SO₂) and sulfur trioxide (SO₃).

    • The Hydrochloride Salt (Chlorine): Thermal degradation releases hydrogen chloride (HCl) gas, a highly corrosive and toxic emission.

    • The Amine Group (Nitrogen): Combustion yields nitrogen oxides (NOx).

    Because standard municipal or basic chemical incineration cannot safely process these acidic gases, this compound must be routed into the halogenated waste stream for specialized destruction[1].

    Quantitative Hazard Summary
    PropertyValue / ClassificationCausality / Impact on Disposal
    Chemical Name Methyl 2-amino-3-(thiophen-2-yl)propanoate HClPrimary identifier required for accurate waste profiling.
    CAS Number 98593-56-7Mandatory tracking identifier for hazardous waste manifests[2].
    Hazard Codes H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H336Necessitates contact-preventative PPE (nitrile gloves, goggles) during all handling and cleanup phases[2].
    Elemental Composition Contains Sulfur (S) and Chlorine (Cl)Strictly prohibits drain disposal; mandates routing to the halogenated organic waste stream.
    Combustion Byproducts COx, NOx, SOx, HClRequires an EPA-licensed incinerator equipped with an alkaline scrubber[1].

    Regulatory Framework & SAA Management

    Under the EPA's Resource Conservation and Recovery Act (RCRA), proper waste characterization is legally mandated by 40 CFR 261 [3]. While this specific compound may not be explicitly P-listed or U-listed, its characteristic combustion profile requires it to be managed as a regulated halogenated organic waste.

    Laboratories must accumulate this waste in a Satellite Accumulation Area (SAA) in accordance with 40 CFR 262.15 [4].

    • The Logic of SAAs: SAAs are designed to keep hazardous waste at or near the point of generation. This minimizes the risk of transport spills within the facility and ensures that the operator who understands the chemical's specific hazards maintains direct control over its accumulation.

    • Volume Limits: A generator may accumulate up to 55 gallons of non-acute hazardous waste in an SAA. Once this limit is reached, the container must be dated and moved to a Central Accumulation Area (CAA) within three consecutive calendar days[4].

    Step-by-Step Disposal Workflows

    Every protocol below is designed as a self-validating system: each step contains a verification check to ensure the safety and integrity of the process.

    Protocol A: Solid Waste Management (Unused powder, contaminated PPE, empty vials)
    • Segregation: Collect all solid waste contaminated with the compound. Verification: Ensure no incompatible materials (e.g., strong oxidizers) are placed in the same receptacle.

    • Containment: Place the waste into a chemically compatible, puncture-resistant container (e.g., a high-density polyethylene (HDPE) bucket or double-bagged heavy-duty plastic).

    • Labeling: Affix a hazardous waste label immediately upon the first addition of waste. Mark the hazard class clearly as "Halogenated Organic Solid Waste - Toxic/Irritant"[5].

    • SAA Storage: Store the container in the designated SAA. Verification: The container must remain tightly closed with a secure lid at all times, except when actively adding waste[4].

    Protocol B: Liquid Waste Management (Reaction mixtures, solvent washings)
    • Compatibility Check: Before adding liquid waste to a bulk carboy, verify the existing contents on the waste log to prevent exothermic reactions.

    • Collection: Pour the liquid waste (e.g., the compound dissolved in methanol or dichloromethane) into a designated "Halogenated Solvent Waste" carboy.

    • Secondary Containment: Place the liquid waste carboy in a secondary containment tray within the SAA. Verification: The tray must be capable of holding 110% of the carboy's volume to capture potential leaks[6].

    • Vendor Handoff: Coordinate with a licensed hazardous waste vendor, explicitly noting the presence of sulfur and chlorine to ensure proper routing.

    Protocol C: Emergency Spill Cleanup
    • PPE Donning: Immediately equip safety goggles, double nitrile gloves, and a lab coat. For large powder spills, a NIOSH-approved N95 or P100 respirator is required to prevent inhalation of the irritating dust.

    • Containment: Cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite). Causality: Do not use combustible materials like sawdust, which could create a fire hazard if mixed with incompatible lab chemicals.

    • Collection: Use non-sparking tools to sweep up the absorbed material. Place it into a heavy-duty plastic bag, seal it, and transfer it to the solid hazardous waste container.

    • Decontamination: Wash the spill site with a mild detergent and water. Collect the rinsate and dispose of it as hazardous liquid waste[5].

    The Destruction Mechanism: Incineration & Scrubbing

    Why can't this chemical be disposed of in a standard incinerator? The answer lies in the required destruction mechanism, which relies on two critical pieces of engineering to validate the environmental safety of the disposal:

    • The Afterburner: The thiophene ring is a highly stable aromatic heterocycle. Standard incineration temperatures may lead to incomplete combustion, releasing volatile organic compounds (VOCs). An afterburner operates at extreme temperatures (>1000°C) to guarantee complete thermal oxidation into basic gases[1].

    • The Alkaline Scrubber: Because complete combustion yields SO₂, SO₃, and HCl, the exhaust gases are highly acidic. An alkaline scrubber system (typically utilizing a sodium hydroxide or calcium hydroxide spray) intercepts the exhaust. The acidic gases react with the alkaline spray to form benign, neutral salts (e.g., sodium chloride and sodium sulfate) and water, preventing the release of acid rain precursors into the atmosphere[1].

    Visual Workflow: Disposal Logic

    G Start Methyl 2-amino-3-(thiophen-2-yl) propanoate HCl Waste State Determine Waste State Start->State Solid Solid Waste (Powder, PPE, Vials) State->Solid Liquid Liquid Waste (Solvent Mixtures) State->Liquid Halogenated Halogenated Waste Stream (Contains Cl & S) Solid->Halogenated Double-bagged/Sealed Liquid->Halogenated Compatible Container SAA Satellite Accumulation Area (EPA 40 CFR 262.15) Halogenated->SAA Label & Log Incinerator EPA-Licensed Incinerator (Afterburner Active) SAA->Incinerator Vendor Pickup Scrubber Alkaline Scrubber System (Neutralizes HCl, SOx, NOx) Incinerator->Scrubber Exhaust Gases End Safe Environmental Release Scrubber->End Scrubbed Effluent

    Figure 1: Disposal workflow for Methyl 2-amino-3-(thiophen-2-yl)propanoate HCl.

    References

    • methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride - NextSDS Source: NextSDS URL:[Link]

    • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES Source: University of Pennsylvania Environmental Health and Radiation Safety (EHRS) URL:[Link]

    • Synthetic Soil Matrix (Ssm-Sarm) User's Manual - EPA Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

    • 40 CFR 262.15 -- Satellite accumulation area regulations for small and large quantity generators Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]

    • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]

    • Hazardous Waste Accumulation Area Management Source: Military Health System (health.mil) URL:[Link]

    Sources

    Handling

    Personal protective equipment for handling Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride

    Comprehensive Safety & Operational Guide: Handling Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride (CAS: 98593-56-7) is a highly valuable building block i...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Safety & Operational Guide: Handling Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride

    Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride (CAS: 98593-56-7) is a highly valuable building block in drug discovery, particularly for synthesizing unnatural peptides and heterocyclic therapeutics. However, handling this crystalline powder requires strict adherence to safety protocols due to its specific hazard profile. As a Senior Application Scientist, I have designed this guide to provide you with the mechanistic reasoning behind standard operating procedures (SOPs), ensuring your laboratory maintains the highest standards of safety, scientific integrity, and operational efficiency.

    Mechanistic Hazard Assessment & Causality

    Understanding why a chemical is hazardous is the first step in effective risk mitigation. According to standard GHS classifications, this compound presents three primary acute hazards[1]:

    • Skin Irritation (H315) & Eye Irritation (H319): As a hydrochloride salt, this compound is highly hygroscopic. Upon contact with the moisture naturally present on human skin or ocular mucosa, it locally dissociates. This creates a micro-environment of concentrated acidity that disrupts cellular membranes, denatures local proteins, and causes acute inflammation[2].

    • Respiratory Irritation (H335): The crystalline nature of the powder makes it highly prone to static charge and subsequent aerosolization (often called "powder fly"). Inhalation of these micro-particles leads to deposition in the upper respiratory tract, where the same acidic dissociation causes severe mucosal irritation[2].

    • Systemic Toxicity Potential (Thiophene Scaffold): While the acute hazards are primarily irritative, the thiophene ring structure warrants additional caution. Toxicological literature indicates that certain thiophene derivatives can undergo CYP450-mediated oxidation in the liver, forming reactive epoxides or sulfoxides capable of DNA alkylation and potential genotoxicity[3]. Therefore, preventing systemic absorption via inhalation or dermal penetration is absolutely critical.

    ThiopheneMetabolism A Thiophene Derivative B CYP450 Oxidation A->B C Reactive Epoxide/ Sulfoxide B->C D DNA Alkylation (Genotoxicity) C->D

    Proposed CYP450-mediated metabolic activation pathway of thiophene derivatives.

    Personal Protective Equipment (PPE) Matrix

    To counteract these specific mechanistic hazards, the following PPE is mandatory, compliant with OSHA Hazard Communication Standard 29 CFR 1910.1200[4].

    PPE CategoryQuantitative SpecificationMechanistic Justification
    Eye Protection ANSI Z87.1 tight-fitting safety gogglesPrevents airborne crystalline dust from contacting ocular mucosa, mitigating H319 severe eye irritation.
    Skin/Body Flame-resistant lab coat, fully buttonedCreates a physical barrier against H315 skin irritation; prevents accumulation of powder on personal clothing.
    Hand Protection Nitrile gloves (minimum 4 mil thickness)Thiophene derivatives are lipophilic; nitrile provides excellent chemical resistance against organic permeation.
    Respiratory N95 particulate respirator (if outside hood)Filters >95% of airborne particles, mitigating H335 respiratory tract irritation from aerosolized salt dust.
    Engineering Fume Hood (Face velocity: 80–120 fpm)Maintains negative pressure to capture static-prone micro-particles during weighing and transfer.

    Operational Protocols: Weighing and Reaction Setup

    This protocol is designed as a self-validating system : each step contains a physical or visual check to confirm safety before proceeding to the next phase.

    Step 1: Environmental Control

    • Action: Conduct all open-container handling inside a certified chemical fume hood.

    • Validation: Verify via the digital monitor that the face velocity is between 80–120 fpm before opening the primary container.

    Step 2: Static Mitigation

    • Action: Hydrochloride salts accumulate static charge, causing particles to repel each other and become airborne. Pass an anti-static zero-stat gun over the weighing boat and stainless-steel spatula.

    • Validation: The powder should pour smoothly without clinging to the vertical sides of the spatula or the weigh boat. If clinging occurs, re-apply the anti-static treatment.

    Step 3: Mass Transfer

    • Action: Tare the anti-static boat on an analytical balance inside the hood. Carefully transfer the required mass, keeping the container as close to the boat as possible to minimize the drop height.

    Step 4: Solvent Wash & Dissolution

    • Action: Transfer the solid into the reaction flask. Instead of pouring solvent directly onto the powder (which forces air out rapidly and aerosolizes particles), slowly pipette the solvent (e.g., Methanol, DMF) down the inner wall of the flask. This gently washes residual powder into the bulk liquid.

    • Validation: Swirl the flask until visually clear. No solid particulates should remain in suspension before the flask is sealed and removed from the fume hood.

    Spill Response & Disposal Workflows

    A spill of a powdered irritant requires a specific approach to prevent kicking dust into the breathing zone. Never dry-sweep a hydrochloride salt powder.

    SpillResponse Start Powder Spill Identified Assess Assess Volume Start->Assess Minor Minor (< 50g) Proceed with Cleanup Assess->Minor Major Major (> 50g) Evacuate & Call EHS Assess->Major Wet Dampen with Solvent (Avoid Dusting) Minor->Wet Wipe Wipe Inward with Absorbent Wet->Wipe Dispose Seal in Hazardous Waste Container Wipe->Dispose

    Decision matrix and procedural workflow for solid chemical spill containment.

    Step-by-Step Spill Cleanup Protocol:

    • Containment: Isolate the area. Do not use a brush or broom, as the mechanical action will aerosolize the H335 irritant[5].

    • Dampening: Gently mist the spill with a compatible, non-reactive solvent (e.g., water or a high-boiling alcohol) to collapse the dust profile and safely dissolve the hydrochloride salt.

    • Absorption: Place absorbent pads directly over the dampened area. Wipe inward from the edges to the center to prevent spreading the contamination.

    • Decontamination: Wash the surface with a mild alkaline solution (such as dilute sodium bicarbonate) to neutralize any residual acidity from the hydrochloride salt, followed by a final water rinse.

    • Disposal: Place all contaminated pads, gloves, and materials into a clearly labeled, sealable hazardous waste container. Classify the waste as "Halogenated Organic Solid Waste" due to the presence of the chloride ion and the thiophene ring, in accordance with institutional EHS guidelines[2].

    References

    • methyl 2-amino-3-(thiophen-2-yl)
    • Safety Data Sheet complying with OSHA Hazard Communication Standard 29 CFR 1910.
    • Source: acs.
    • Source: usequantum.
    • Source: neogen.

    Sources

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